4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
4,5-dibromo-2-tert-butylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEYWGXQUPGWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic pathway for 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the pyridazinone core, followed by its dibromination. This document offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate its application in a research and development setting.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries due to their diverse biological activities. The introduction of bromine atoms into the pyridazinone scaffold can significantly modulate its physicochemical properties and biological activity, making this compound a valuable intermediate for the synthesis of novel bioactive molecules. This guide outlines a logical and efficient synthetic strategy to obtain this target compound.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-step sequence. The first step involves the construction of the N-substituted pyridazinone ring system, followed by the regioselective introduction of two bromine atoms.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-(tert-butyl)-3(2H)-pyridazinone
The formation of the pyridazinone ring is achieved through the cyclocondensation reaction of maleic anhydride with tert-butylhydrazine. This reaction proceeds via the initial formation of a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the desired pyridazinone.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring. The resulting maleic hydrazide derivative then undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the stable pyridazinone ring.
An In-Depth Technical Guide to 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Pyridazinone Core as a Privileged Scaffold in Drug Discovery
To the discerning researcher in drug development, the pyridazinone heterocycle is a familiar and highly valued structural motif. Its inherent chemical properties, including the presence of two adjacent nitrogen atoms and a lactam functionality, bestow upon it the ability to engage in a multitude of biological interactions. This has led to the development of a wide array of therapeutic agents with activities spanning cardiovascular diseases, oncology, and inflammation.[1] The pyridazinone core acts as a versatile scaffold, allowing for substitutions at various positions to modulate its pharmacokinetic and pharmacodynamic properties.
This guide focuses on a specific, yet underexplored derivative: 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone . The introduction of bromine atoms at the 4 and 5 positions offers reactive handles for further synthetic diversification through cross-coupling reactions, while the N-tert-butyl group provides significant steric bulk. This bulky substituent is often strategically employed in medicinal chemistry to enhance metabolic stability by shielding the lactam from enzymatic degradation and to confer specific conformational preferences that can lead to improved target affinity and selectivity.
While a dedicated Chemical Abstracts Service (CAS) number for this compound has not been assigned, this guide will provide a comprehensive overview of its parent compound, its proposed synthesis, predicted physicochemical and spectroscopic properties, and its potential applications in modern drug discovery, all from a field-proven perspective.
Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in a research setting. The following table summarizes the key properties of the parent compound, 4,5-dibromo-3(2H)-pyridazinone , which serves as the direct precursor to our target molecule.
| Property | Value | Reference(s) |
| CAS Number | 5788-58-9 | [1][2][3] |
| Molecular Formula | C₄H₂Br₂N₂O | [1][2][3] |
| Molecular Weight | 253.88 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 226 °C (decomposition) | [1] |
| Solubility | Limited solubility in water, soluble in organic solvents like DMSO and DMF. | General chemical knowledge |
| Storage | Store at room temperature, protected from light and moisture. | [4] |
For the target compound, This compound , the addition of the tert-butyl group (C₄H₉) would alter the molecular formula to C₈H₁₀Br₂N₂O and increase the molecular weight to 310.00 g/mol . The bulky, nonpolar tert-butyl group is expected to decrease the melting point and significantly increase its solubility in nonpolar organic solvents compared to the parent compound.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound and its precursor. While specific toxicity data for this compound is unavailable, related brominated pyridines are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][6][7][8][9]
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and place in a sealed container for proper disposal.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Synthesis of this compound
The synthesis of the title compound originates from the parent heterocycle, 4,5-dibromo-3(2H)-pyridazinone. The primary synthetic challenge lies in the introduction of the sterically demanding tert-butyl group onto the nitrogen atom of the pyridazinone ring.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: N-tert-Butylation
Direct N-alkylation of lactams with tert-butyl halides under standard basic conditions is often inefficient due to the steric hindrance of the tert-butyl group, which favors elimination over substitution. Therefore, a more robust method is required. The use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst offers a reliable approach for the tert-butylation of alcohols and amides.[10] This method proceeds under mild conditions and avoids the strongly basic or acidic conditions that could lead to decomposition of the starting material.
Materials:
-
4,5-dibromo-3(2H)-pyridazinone (1.0 eq)
-
tert-Butyl 2,2,2-trichloroacetimidate (1.5 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add 4,5-dibromo-3(2H)-pyridazinone and anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add tert-butyl 2,2,2-trichloroacetimidate to the flask.
-
Slowly add TMSOTf to the reaction mixture via syringe. The choice of a catalytic amount of a strong Lewis acid like TMSOTf is crucial for activating the trichloroacetimidate, making it a potent tert-butylating agent.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
This protocol is designed to be self-validating through in-process monitoring (TLC/LC-MS) and final purification, ensuring the isolation of the desired product.
Spectroscopic Characterization
While experimental spectra for this compound are not available in the literature, its characteristic spectroscopic features can be predicted based on the analysis of its parent compound and other N-substituted pyridazinones.[11][12]
| Technique | Predicted Observations |
| ¹H NMR | A sharp singlet in the upfield region (~1.5-1.7 ppm) corresponding to the nine equivalent protons of the tert-butyl group. A singlet in the downfield region (~7.5-8.0 ppm) for the lone proton on the pyridazinone ring. |
| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group (~60-65 ppm) and a signal for the methyl carbons of the tert-butyl group (~28-30 ppm). Signals for the carbon atoms of the pyridazinone ring, including the carbonyl carbon (~160-165 ppm). |
| Mass Spec (ESI+) | An [M+H]⁺ ion at m/z 311.9, exhibiting a characteristic isotopic pattern for a molecule containing two bromine atoms. |
| FT-IR | A strong absorption band for the lactam carbonyl (C=O) stretch around 1650-1670 cm⁻¹. The absence of an N-H stretching band (present in the parent compound around 3200-3400 cm⁻¹) would confirm successful N-substitution. |
Potential Applications in Drug Development
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The unique structural features of this compound make it an attractive candidate for exploration in several therapeutic areas.
Potential Therapeutic Targets Diagram
Caption: Relationship between the structural features of the target compound and its potential therapeutic applications.
-
Anti-inflammatory Agents: Pyridazinone derivatives have been reported to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). The anti-inflammatory potential of this scaffold is well-documented.[10]
-
Cardiovascular Drugs: The pyridazinone nucleus is present in several marketed cardiovascular drugs. Derivatives have shown promise as vasodilators and antihypertensive agents.[11]
-
Anticancer Therapeutics: The pyridazinone scaffold has been explored for the development of anticancer agents, with some derivatives showing inhibitory activity against various kinases involved in cancer cell proliferation.
-
Antimicrobial Agents: Novel pyridazinone derivatives have demonstrated significant antibacterial activities against a range of pathogens.[12]
The two bromine atoms on the 4 and 5 positions of the ring are particularly valuable. They serve as versatile synthetic handles for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[13][14][15][16] This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.
Conclusion
This compound represents a promising, albeit underexplored, molecule for researchers in drug development. While its CAS number is not yet assigned, a logical and robust synthetic pathway from its known precursor, 4,5-dibromo-3(2H)-pyridazinone, can be readily designed. The combination of a metabolically robust N-tert-butyl group and reactive bromine atoms on the well-established pyridazinone scaffold makes this compound a highly attractive starting point for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge for its synthesis, characterization, and potential applications, empowering scientists to explore its full potential in the quest for new medicines.
References
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Allam, M. M., El-Sayed, M. A., & Ghorab, M. M. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of N‐tert‐butyl amides 3 from nitriles 1 and di‐tert‐butyl malonate 128. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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PubMed. (2013). New reactions of N-tert-butylimines; formation of N-heterocycles by methyl radical elimination on flash vacuum thermolysis of N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines. Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone. Retrieved from [Link]
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Namba, K., et al. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. Tetrahedron Letters. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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NIST. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone. Retrieved from [Link]
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NIST. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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SciSpace. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]
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ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]
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ResearchGate. (n.d.). tert‐butylation. Retrieved from [Link]
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Semantic Scholar. (1994). N-tert-Butyl-N-(2,2-dichlorovinyl)carbamoyl Chloride: A Novel Building Block for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]
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ResearchGate. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Characteristics of Brominated Pyridazinones
Introduction: The Strategic Importance of Brominated Pyridazinones in Medicinal Chemistry
The pyridazinone core, a six-membered heterocyclic scaffold, has garnered significant attention in drug discovery due to its versatile pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3] The introduction of a bromine atom onto this privileged structure profoundly influences its physicochemical properties, offering a powerful tool for medicinal chemists to modulate potency, selectivity, and pharmacokinetic profiles. Bromination can alter electron distribution, lipophilicity, and metabolic stability, making it a key strategy in the optimization of lead compounds.[4]
This guide provides a comprehensive overview of the synthesis, purification, and detailed physicochemical characterization of brominated pyridazinones. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class. The methodologies described herein are grounded in established principles and provide a framework for the robust evaluation of these promising molecules.
Synthesis and Purification of Brominated Pyridazinones: A Representative Protocol
The synthesis of brominated pyridazinones can be achieved through various routes. A common and effective method involves the direct bromination of a pyridazinone precursor. The following protocol details the synthesis of 4-bromo-6-phenylpyridazin-3(2H)-one, a representative example that illustrates the key steps and considerations.
Experimental Protocol: Synthesis of 4-bromo-6-phenylpyridazin-3(2H)-one
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is chosen as the solvent because it is polar enough to dissolve the starting pyridazinone and is relatively inert to bromine under the reaction conditions. It also facilitates the electrophilic aromatic substitution by helping to polarize the Br-Br bond.
-
Controlled Temperature: The reaction is maintained at 353.2 K to provide sufficient activation energy for the bromination to proceed at a reasonable rate without promoting undesirable side reactions or decomposition of the product.[5]
-
Slow Addition of Bromine: The slow, dropwise addition of the bromine solution is crucial to control the exothermicity of the reaction and to prevent the formation of poly-brominated byproducts.
-
Recrystallization with Ethanol: Ethanol is an excellent solvent for recrystallization in this case because the product is highly soluble in hot ethanol and poorly soluble in cold ethanol, allowing for efficient purification and high recovery of the final compound.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-phenylpyridazin-3(2H)-one in glacial acetic acid.
-
Bromine Solution Preparation: In a separate container, prepare a solution of elemental bromine in glacial acetic acid.
-
Reaction: Heat the solution of 6-phenylpyridazin-3(2H)-one to 353.2 K.[5] Slowly add the bromine solution dropwise to the heated mixture with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid several times with cold water to remove any remaining acetic acid and inorganic impurities.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 4-bromo-6-phenylpyridazin-3(2H)-one.[5]
Caption: Synthetic workflow for 4-bromo-6-phenylpyridazin-3(2H)-one.
Physicochemical Characterization: A Multifaceted Approach
A thorough understanding of the physicochemical properties of brominated pyridazinones is paramount for predicting their behavior in biological systems. The following sections detail the key parameters and the experimental protocols for their determination.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For a complete assignment of the spectra, 2D NMR techniques such as COSY, HSQC, and HMBC are often employed.[6][7]
-
¹H NMR: The chemical shifts of the protons on the pyridazinone ring are influenced by the electronegativity of the bromine atom and the carbonyl group. Aromatic protons will typically appear in the downfield region.
-
¹³C NMR: The carbon atom attached to the bromine will show a characteristic chemical shift. The carbonyl carbon will appear significantly downfield. For pyridazin-3(2H)-one, the C(3) carbon appears around δ 164.00.[8]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Fragmentation: The molecular ion peak will be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways involve the loss of CO, N₂, and cleavage of the side chains.[11][12]
-
| Spectroscopic Data for a Representative Brominated Pyridazinone | |
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Pyridazinone ring protons (variable shifts), NH proton (downfield, broad) |
| ¹³C NMR | Carbonyl carbon (δ ~160-165 ppm), Aromatic carbons (δ ~120-150 ppm), C-Br carbon (variable shift) |
| FT-IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (~1670), C=N stretch (~1600), C-Br stretch (<800) |
| Mass Spec (m/z) | Molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[1][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
Causality Behind Experimental Choices:
-
Slow Evaporation: Slow evaporation of the solvent allows for the gradual and ordered growth of crystals, which is essential for obtaining high-quality diffraction data.
-
Appropriate Solvent System: The choice of solvent is critical for obtaining single crystals. A solvent in which the compound has moderate solubility is ideal.
Step-by-Step Methodology:
-
Crystal Growth: Dissolve the purified brominated pyridazinone in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software. The final structure will provide precise atomic coordinates.
Caption: Workflow for determining the 3D structure by X-ray crystallography.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14][15] It is typically determined by measuring the partitioning of the compound between n-octanol and water.[15]
Experimental Protocol: Shake-Flask Method for LogP Determination
Causality Behind Experimental Choices:
-
n-Octanol/Water System: This biphasic system is widely accepted as a good mimic of the lipid and aqueous environments in the body.
-
Pre-saturation: Pre-saturating the solvents with each other ensures that the volume of each phase does not change significantly upon mixing and equilibration.
-
Equilibration: Shaking the mixture allows the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifugation ensures a clean separation of the two phases, which is crucial for accurate concentration measurements.
-
Quantification: HPLC with UV detection is a sensitive and reliable method for determining the concentration of the compound in each phase.[16]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Sample Preparation: Prepare a stock solution of the brominated pyridazinone in one of the phases (typically the one in which it is more soluble).
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol-saturated water and water-saturated n-octanol. Add a known amount of the stock solution.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases and reach equilibrium.[17]
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifugation can be used to break it.
-
Sampling: Carefully withdraw a sample from each phase.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[17] Potentiometric titration is a common method for pKa determination.[18]
Experimental Protocol: Potentiometric Titration for pKa Determination
Causality Behind Experimental Choices:
-
Titration with Acid/Base: By adding a strong acid or base of known concentration, the ionization state of the compound is systematically changed.
-
pH Monitoring: The pH electrode continuously monitors the change in proton concentration in the solution.
-
Inflection Point: The inflection point of the titration curve corresponds to the point where half of the compound is in its ionized form and half is in its neutral form. At this point, pH = pKa.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the brominated pyridazinone of known concentration in water or a suitable co-solvent.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.[18]
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[19]
Solubility
Aqueous solubility is a critical factor for oral drug absorption and bioavailability.[20] The shake-flask method is a widely used technique to determine thermodynamic solubility.[21]
Experimental Protocol: Shake-Flask Method for Solubility Determination
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the solid compound ensures that a saturated solution is formed.
-
Equilibration: Allowing the mixture to equilibrate for an extended period ensures that the maximum amount of the compound has dissolved.
-
Filtration/Centrifugation: This step is crucial to remove any undissolved solid, ensuring that only the concentration of the dissolved compound is measured.
-
Quantification: HPLC is a precise method for determining the concentration of the compound in the saturated solution.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid brominated pyridazinone to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake or stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.[22]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Sample Dilution: Dilute the clear supernatant with a suitable solvent.
-
Quantification: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC with a calibration curve.
-
Calculation: Calculate the solubility of the compound in the buffer, taking into account the dilution factor.
| Key Physicochemical Parameters and Their Significance | |
| Parameter | Significance in Drug Development |
| LogP | Influences absorption, distribution, metabolism, and excretion (ADME). Higher LogP generally means higher membrane permeability but lower aqueous solubility. |
| pKa | Determines the ionization state at physiological pH, affecting solubility, permeability, and binding to the target protein. |
| Solubility | A prerequisite for absorption. Poor solubility can lead to low bioavailability and therapeutic failure.[20] |
Conclusion: A Roadmap for the Characterization of Brominated Pyridazinones
This guide has provided a comprehensive framework for the synthesis and detailed physicochemical characterization of brominated pyridazinones. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reproducible data. A thorough characterization of these compounds is a critical step in unlocking their full potential as novel therapeutic agents. The interplay of the pyridazinone core and the strategic placement of bromine offers a rich chemical space for the development of drugs with tailored properties to address a wide range of diseases.
References
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- de la Fuente, J. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Magnetic Resonance in Chemistry, 49(11), 727-734.
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- Kumar, D., et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1125.
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- Polgár, T., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 27(19), 6524.
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- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Tighadouini, S., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Industrial Chemistry, 4(1), 27.
- Tighadouini, S., et al. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. International Journal of Industrial Chemistry, 4(1), 1-5.
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Methodological & Application
The Versatile Building Block: Application Notes for 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Densely Functionalized Heterocycle
In the landscape of modern synthetic chemistry, the pursuit of novel molecular architectures with tailored biological activities is paramount. Heterocyclic compounds, particularly those bearing multiple, selectively addressable reactive sites, are of immense value to researchers in medicinal chemistry and materials science. Among these, 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone emerges as a highly versatile and strategic building block. The presence of two vicinal bromine atoms on the pyridazinone core, coupled with the sterically demanding tert-butyl group at the N2 position, offers a unique platform for constructing complex molecular frameworks with significant potential for drug discovery and the development of functional materials.[1]
The pyridazinone scaffold itself is a well-established pharmacophore, present in a variety of compounds exhibiting a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[2][3][4] The bromine atoms at the C4 and C5 positions act as convenient handles for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the programmed and regioselective introduction of diverse substituents. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations, mechanistic insights, and practical considerations for its successful implementation in the laboratory.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀Br₂N₂O | [5] |
| Molecular Weight | 310.0 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | General Observation |
| Storage | Store at room temperature, away from light and moisture. | [1] |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The differential reactivity of the two C-Br bonds can, in principle, be exploited for sequential, site-selective functionalization, although this often requires careful optimization of reaction conditions. The bulky tert-butyl group can influence the reactivity of the adjacent C5-Br bond, potentially offering a handle for regioselective transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6] For this compound, this reaction opens a direct pathway to arylated and heteroarylated pyridazinone derivatives, which are of significant interest in medicinal chemistry.[7][8]
Mechanistic Rationale: The catalytic cycle, illustrated below, typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4-Aryl-5-bromo-2-(tert-butyl)-3(2H)-pyridazinone
This protocol details a representative Suzuki-Miyaura coupling reaction targeting mono-arylation at what is often the more reactive C4 position.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (typically 4:1 to 10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-bromo-2-(tert-butyl)-3(2H)-pyridazinone.
-
Note on Regioselectivity: While mono-substitution is often achievable, the formation of di-substituted products can occur, particularly with extended reaction times or higher catalyst loadings. The relative reactivity of the C4 vs. C5 positions can be influenced by the steric hindrance of the tert-butyl group and the electronic nature of the coupling partners.[9]
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[10] Applying this reaction to this compound allows for the introduction of a wide range of nitrogen-containing functionalities, which are prevalent in pharmacologically active compounds.[11]
Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A key difference is the deprotonation of the amine by a strong base to form the active nucleophile, which then coordinates to the palladium center before reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-Amino-5-bromo-2-(tert-butyl)-3(2H)-pyridazinone Derivatives
This protocol provides a general procedure for the Buchwald-Hartwig amination of the dibromopyridazinone.
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 - 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.03 equiv)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos) (0.02 - 0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.5 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.
-
Add the anhydrous solvent and stir for 10-15 minutes to pre-form the active catalyst.
-
To this mixture, add the this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Expert Insight: The choice of base is critical and depends on the functional group tolerance of the substrates. NaOtBu is a strong, effective base but is incompatible with base-sensitive groups like esters. For such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[12][13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, reacting aryl or vinyl halides with terminal alkynes.[14] This reaction is invaluable for introducing rigid alkynyl linkers into the pyridazinone scaffold, a common strategy in the design of enzyme inhibitors and molecular probes.
Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition to the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[14]
Sources
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- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dihalopyridazinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the synthesis of substituted pyridazinones, allowing for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on dihalopyridazinone substrates, offering insights into reaction optimization, regioselectivity, and mechanistic considerations.
Introduction: The Pyridazinone Scaffold and the Power of Cross-Coupling
Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. Their inherent biological activities, including but not limited to cardiotonic, antihypertensive, and anticancer properties, make them attractive targets for drug discovery programs. The ability to selectively introduce a variety of substituents onto the pyridazinone ring is paramount for fine-tuning their pharmacological profiles.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the pyridazinone framework provides a direct and efficient route to a diverse array of analogs.[1] These reactions, which include the Nobel Prize-winning Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer a broad functional group tolerance and predictable reactivity, making them indispensable tools for medicinal chemists. This document serves as a practical guide to employing these powerful transformations on dihalopyridazinone substrates.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] In the context of dihalopyridazinones, this reaction is instrumental for the introduction of aryl, heteroaryl, and vinyl groups.
Regioselectivity in Dihalopyridazinones
A key challenge in the cross-coupling of dihalopyridazinones is controlling the regioselectivity of the reaction. The relative reactivity of the two halogen atoms is influenced by their electronic and steric environment. For instance, in 4,5-dichloropyridazinones, the chlorine at the 5-position is generally more susceptible to oxidative addition to the palladium catalyst due to the electronic influence of the adjacent carbonyl group. However, the choice of palladium catalyst, ligand, and reaction conditions can often be tuned to favor substitution at a specific position.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a 6-Chloropyridazinone Derivative
This protocol is adapted from a procedure for the synthesis of 6-aryl-5-N-substituted pyridazinones and is suitable for the coupling of various arylboronic acids with 6-chloropyridazinone derivatives.[3]
Materials:
-
6-Chloro-5-(dialkylamino)pyridazin-3(2H)-one (1.0 equiv)
-
Arylboronic acid (1.5 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, SPhos-Pd-G2, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 4.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the 6-chloropyridazinone derivative (e.g., 0.2 mmol), arylboronic acid (e.g., 0.4 mmol), palladium catalyst (e.g., 0.01 mmol, 5 mol%), and base (e.g., 0.8 mmol).
-
Add the anhydrous, degassed solvent (e.g., 2 mL of 1,4-dioxane).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 135-140 °C) for a specified time (e.g., 30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-arylpyridazinone derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Dihalopyridazinone Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | [4] |
| 4,5-Dichloro-2-methyl-3(2H)-pyridazinone | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | DME | 80 | 4 | 92 | [4] |
| 6-Chloro-5-piperidin-1-yl-2H-pyridazin-3-one | 3-Tolylboronic acid | SPhos-Pd-G2 (2) | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 2 | 88 | [3] |
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is particularly valuable for the synthesis of alkynylpyridazinones, which are versatile intermediates for further transformations and can exhibit interesting biological activities.
Key Considerations for Sonogashira Coupling on Dihalopyridazinones
The Sonogashira reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. The choice of palladium source, ligand, base, and solvent are all critical for achieving high yields and selectivity. For electron-deficient substrates like dihalopyridazinones, milder reaction conditions are often preferred to avoid side reactions. Regioselectivity can be a challenge, and often the more electron-deficient halogen is more reactive.
Experimental Protocol: Sonogashira Coupling of a 5-Bromopyridazinone Derivative
This protocol is based on the successful Sonogashira coupling of a 5-bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one.[8]
Materials:
-
5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-bromopyridazinone derivative (e.g., 1.0 mmol), palladium catalyst (e.g., 0.02 mmol, 2 mol%), and copper(I) iodide (e.g., 0.02 mmol, 2 mol%).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of DMF).
-
Add the base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (e.g., 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynylpyridazinone.
Data Presentation: Representative Sonogashira Coupling Conditions
| Dihalopyridazinone Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-(methoxymethyl)-6-phenylpyridazin-3(2H)-one | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | Et₃N | DMF | RT | 12 | 85 | [8] |
| 3,6-Dichloropyridazine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 78 | [4] |
| 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone | 1-Heptyne | Pd(OAc)₂ (3) | CuI (5) | DIPEA | Acetonitrile | 80 | 4 | 82 | [4] |
Mechanistic Workflow: Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10][11] This transformation is of immense importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in a wide range of pharmaceuticals.
Navigating the Buchwald-Hartwig Amination of Dihalopyridazinones
The Buchwald-Hartwig amination of dihalopyridazinones allows for the direct introduction of primary and secondary amines. The reaction typically requires a strong base, such as sodium tert-butoxide, and a bulky, electron-rich phosphine ligand to facilitate the catalytic cycle.[12] Regioselectivity is a key consideration, and selective mono-amination can often be achieved by careful control of reaction conditions, such as temperature and reaction time.
Experimental Protocol: Buchwald-Hartwig Amination of a Dihalopyridazine
This general protocol is adapted from procedures for the amination of dihalopyridines and can be applied to dihalopyridazinones with appropriate optimization.[13][14]
Materials:
-
Dihalopyridazinone (e.g., 4,5-dichloropyridazin-3(2H)-one, 1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos, 2-4 mol%)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., 0.01 mmol, 1 mol%), the phosphine ligand (e.g., 0.02 mmol, 2 mol%), and the base (e.g., 1.4 mmol).
-
Add the dihalopyridazinone (1.0 mmol) and the anhydrous, deoxygenated solvent (e.g., 5 mL of toluene).
-
Add the amine (1.2 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridazinone.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Dihalopyridazinone Substrate | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 90 | [15] |
| 4,5-Dichloropyridazin-3(2H)-one | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 90 | 8 | 85 | [15] |
| 3-Bromo-6-chloropyridazine | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | 88 | [15] |
Mechanistic Workflow: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
IV. Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of dihalopyridazinones. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide robust and versatile methods for the synthesis of a wide range of substituted pyridazinone derivatives. Careful consideration of the substrate, catalyst system, and reaction conditions is crucial for achieving high yields and controlling regioselectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of the chemical space around the privileged pyridazinone scaffold.
V. References
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J. F. Hartwig, Acc. Chem. Res.2008 , 41, 1534-1544. [Link]
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E. J. Crust, P. Gurnani, P. Scott, Chem. Commun.2013 , 49, 8184-8186. [Link]
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J. F. Hartwig, Angew. Chem. Int. Ed.1998 , 37, 2046-2067. [Link]
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N. Kudo, M. Perseghini, G. C. Fu, Angew. Chem. Int. Ed.2006 , 45, 1282-1284. [Link]
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G. A. Molander, B. Canturk, Angew. Chem. Int. Ed.2009 , 48, 9240-9261. [Link]
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Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia, [Link] (accessed January 17, 2026).
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A. F. Littke, C. Dai, G. C. Fu, J. Am. Chem. Soc.2000 , 122, 4020-4028. [Link]
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J. P. Wolfe, S. L. Buchwald, Angew. Chem. Int. Ed.1999 , 38, 2407-2410. [Link]
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S. L. Buchwald, C. Mauger, G. Mignani, U. Scholz, Adv. Synth. Catal.2006 , 348, 23-39. [Link]
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J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, S. L. Buchwald, J. Org. Chem.2000 , 65, 1158-1174. [Link]
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G. Y. Li, G. Zheng, A. F. Noonan, J. Org. Chem.2001 , 66, 8677-8681. [Link]
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Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, [Link] (accessed January 17, 2026).
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D. A. Culkin, J. F. Hartwig, Acc. Chem. Res.2003 , 36, 234-245. [Link]
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N. Miyaura, A. Suzuki, Chem. Rev.1995 , 95, 2457-2483. [Link]
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A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.1998 , 37, 3387-3388. [Link]
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H. N. Nguyen, X. Huang, S. L. Buchwald, J. Am. Chem. Soc.2003 , 125, 11818-11819. [Link]
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Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, [Link] (accessed January 17, 2026).
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Application Notes & Protocols: Strategic Functionalization of Pyridazinone Scaffolds via Suzuki Coupling
A Guide to Navigating Suzuki Coupling Reactions with 4,5-Dibromopyridazinones for Accelerated Drug Discovery
Introduction: The Pyridazinone Core in Modern Medicinal Chemistry
The pyridazinone heterocycle has emerged as a "magic moiety" or privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] These six-membered nitrogen-containing rings are integral to therapeutic agents targeting a wide array of conditions, including cancer, inflammation, microbial infections, and cardiovascular diseases.[3][4][5] The versatility of the pyridazinone nucleus allows for substitutions at multiple positions (N2, C4, C5, C6), enabling fine-tuning of its physicochemical and biological properties.[1]
Among the various methods for elaborating these scaffolds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and the commercial availability of its boronic acid and ester building blocks.[6][7][8] This guide focuses specifically on the Suzuki coupling of 4,5-dibromopyridazinones, a substrate class that offers a unique opportunity for sequential and site-selective functionalization to rapidly build molecular complexity. However, the presence of two electronically distinct halogen atoms presents a distinct challenge: controlling the regioselectivity of the coupling. This note provides a deep dive into the mechanistic rationale, practical protocols, and strategic considerations for successfully navigating these reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[9] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like dihaloheterocycles. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the 4,5-dibromopyridazinone. This is often the rate-determining step, and its efficiency is highly dependent on the electron density of the C-Br bond and the nature of the phosphine ligand on the palladium catalyst.[8][10]
-
Transmetalation: The aryl group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer and displacing the halide from the palladium.[9][11]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Core Challenge: Regioselectivity in Dihalo-systems
With 4,5-dibromopyridazinone, the primary challenge is controlling which C-Br bond reacts. The electronic environment of the C4 and C5 positions is not identical, leading to differences in bond strength and reactivity. Typically, for dihalogenated N-heterocycles, the halide position adjacent to a nitrogen atom (the α-position) is more electrophilic and thus more reactive towards oxidative addition.[12][13] However, in the 4,5-dibromopyridazinone system, both bromines are β to the ring nitrogens, making the prediction of selectivity less straightforward.
Studies have shown that Suzuki couplings on substrates like 4,5-dibromo-2-methylpyridazin-3(2H)-one can yield a mixture of products: the 4-monosubstituted, the 5-monosubstituted, and the 4,5-disubstituted product.[14] The reaction outcome is a delicate balance of several factors:
-
Electronic Effects: The inherent polarity and bond dissociation energy of the C4-Br versus the C5-Br bond.
-
Steric Hindrance: The steric bulk of the boronic acid and the ligands on the palladium catalyst can influence which site is more accessible.
-
Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand can dramatically alter the selectivity.[15][16] Bulky, electron-rich ligands often favor oxidative addition at less hindered sites.[7]
-
Reaction Conditions: Temperature, solvent, and base can all play a role in modulating the reaction pathway.
A significant side reaction that can complicate these couplings is hydrodebromination , where one of the bromine atoms is replaced by a hydrogen atom.[14] This is often mediated by the solvent (e.g., DMF) or other components in the reaction mixture and can lead to a mixture of mono-arylated and dehalogenated products, reducing the yield of the desired compound.[14]
Caption: Possible products from the Suzuki coupling of 4,5-dibromopyridazinone.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 4,5-dibromopyridazinone derivative. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Workflow Overview
Caption: A step-by-step flowchart of the experimental procedure.
Materials and Reagents
-
4,5-dibromo-2-alkylpyridazin-3(2H)-one (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 to 2.5 equiv, depending on mono- vs di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.10 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4,5-dibromopyridazinone (1.0 equiv), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Establish Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl boronic acid (1.1 equiv for mono-coupling). Then, add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product(s).
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Parameters and Optimization Strategies
The success of the Suzuki coupling on 4,5-dibromopyridazinones is highly dependent on the careful selection of reaction parameters. The following table summarizes conditions reported in the literature for similar systems, providing a basis for optimization.
| Entry | Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4,5-dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | PdCl₂(dppf)·CH₂Cl₂ (10) | K₂CO₃ (2) | Toluene/H₂O | 100 | 25 (di-sub) | [14] |
| 2 | 4,5-dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (2) | Toluene/H₂O | 100 | 41 (4-mono) | [14] |
| 3 | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | DME/EtOH | 80 | 14-28 | [6][17] |
| 4 | Azaheteroaryl halide | Arylboronic acid | 'SiO₂'-NH₂-Pd (0.05) | Na₂CO₃ (1 M aq.) | H₂O/EtOH | 60 | Good | [18] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 60 | [19][20] |
Causality Behind Experimental Choices:
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst.[8] For more challenging couplings, catalysts with more electron-rich and bulky ligands like dppf (in PdCl₂(dppf)) can promote the oxidative addition step and improve yields.[7]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for activating the boronic acid to form the boronate species required for transmetalation.[7][11] The choice of base can influence reaction rate and selectivity; stronger bases are sometimes required for less reactive boronic acids.
-
Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is frequently used.[6][14] Water helps to dissolve the inorganic base, while the organic solvent solubilizes the pyridazinone substrate and the palladium complex. The use of aprotic polar solvents like DMF should be approached with caution due to their potential role as a hydride source, leading to hydrodebromination.[14]
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of 4,5-dibromopyridazinones is a powerful, albeit nuanced, tool for the synthesis of novel, biologically active molecules. By understanding the underlying catalytic cycle and the factors governing regioselectivity, researchers can strategically design synthetic routes to access mono- or di-functionalized pyridazinone cores. Careful optimization of the catalyst, base, and solvent system is essential to maximize yields and minimize side reactions like hydrodebromination. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to leverage this versatile reaction to accelerate the discovery of next-generation therapeutics.
References
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Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]
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Abbas, S. Y., et al. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect... OUCI. [Link]
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Sajith, A. M., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 868, 52-59. [Link]
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Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
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Al-Ostath, A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(9), 1735-1755. [Link]
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Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
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Gaur, R., et al. (2021). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 18(4), 481-494. [Link]
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Nagy, L., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(15), 4434. [Link]
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Anonymous. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(14), 5589-5591. [Link]
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Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484-3488*. [Link]
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Jones, C. P., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
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Anonymous. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
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Nagy, L., et al. (2021). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin- 3(2H)-one (4) with phenyl- and ferrocene–boronates, conducted under the conditions listed in Table 1. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Newman, S. G., et al. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 138(3), 786-789. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Shahzad, K., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6524. [Link]
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Newman, S. G., et al. (2016). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols for Efficacy Testing of Pyridazinone Compounds
Introduction: The Pyridazinone Scaffold - A Privileged Structure in Drug Discovery
Pyridazinone and its derivatives represent a remarkable class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Often referred to as a "wonder nucleus," this six-membered ring containing two adjacent nitrogen atoms is a versatile pharmacophore found in molecules with a vast spectrum of biological activities.[1][2] These activities span multiple therapeutic areas, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular applications.[3][4][5]
The therapeutic potential of pyridazinone-based compounds stems from their ability to interact with a wide array of biological targets.[5] Documented targets include key enzymes and proteins such as cyclooxygenases (COX), phosphodiesterases (PDEs), various protein kinases, and components of critical signaling pathways like STAT3.[3][4][6] This promiscuity, combined with synthetic tractability, makes the pyridazinone scaffold a fertile ground for the development of novel therapeutics.[3]
Effective drug discovery and development hinge on the ability to accurately and reproducibly measure the efficacy of these compounds against their intended targets. This requires the development of robust and validated assays.[7][8] This guide provides detailed application notes and protocols for a selection of biochemical and cell-based assays tailored to evaluate the efficacy of pyridazinone compounds against several key target classes. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing the rationale behind experimental choices to empower researchers in their quest for novel therapeutics.
Section 1: Foundational Concepts in Assay Development
Before delving into specific protocols, it is crucial to understand the fundamental principles that underpin robust assay development for small molecule inhibitors. The primary goal is to create a reliable system to quantify the interaction between a compound and its target, which can be either a purified protein (biochemical assay) or a target within its native cellular environment (cell-based assay).[7][9][10]
Biochemical vs. Cell-Based Assays: A Strategic Choice
The selection between a biochemical and a cell-based assay is a critical decision in the early stages of drug discovery.[7][9]
-
Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, in a controlled, cell-free environment.[9][11] They are invaluable for determining direct target engagement and for detailed mechanistic studies, such as determining the mode of inhibition.[11] Biochemical assays are generally more straightforward to develop and optimize for high-throughput screening (HTS).[10]
-
Cell-Based Assays: These assays measure the effect of a compound on a biological process within living cells.[7] They provide a more physiologically relevant context by accounting for factors like cell permeability, off-target effects, and cytotoxicity.[7][10][12] While more complex, cell-based assays are essential for validating hits from biochemical screens and for providing a better prediction of in vivo efficacy.[7]
A typical drug discovery workflow often employs both types of assays sequentially, starting with a high-throughput biochemical screen to identify initial "hits," followed by secondary cell-based assays to confirm activity and assess cellular effects.[13]
Key Assay Performance Metrics
To ensure the quality and reliability of screening data, several key performance metrics must be evaluated during assay development.
-
Z'-Factor: The Z'-factor is a statistical parameter that quantifies the suitability of an assay for HTS.[14][15][16] It reflects the separation between the signals of the positive and negative controls in relation to the variability of these signals.[14][17]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the signal of the negative control (background). A higher S/B ratio generally indicates a more robust assay.
-
IC50/EC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of a biological target by 50%.[8][19][20] For activators, the equivalent measure is the half-maximal effective concentration (EC50). These values are crucial for quantifying the potency of a compound and are determined by generating dose-response curves.[19][21] It is important to note that the IC50 value can be influenced by assay conditions, particularly the substrate concentration.[21]
Section 2: Biochemical Assays for Pyridazinone Compound Efficacy
This section details protocols for biochemical assays targeting enzymes frequently modulated by pyridazinone derivatives.
Kinase Inhibition Assay: Targeting B-RAF (V600E)
Many pyridazinone compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling.[22] The B-RAF kinase, particularly the V600E mutant, is a key driver in several cancers, making it an important therapeutic target.[22][23][24]
Principle: This protocol describes a luminescent kinase assay that measures the amount of ATP remaining after a kinase reaction. The amount of ATP is inversely proportional to the kinase activity.
Workflow Diagram:
Caption: Workflow for B-RAF(V600E) Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock.
-
Thaw the recombinant B-Raf(V600E) enzyme, substrate (e.g., inactive MEK1), and ATP on ice.
-
Prepare serial dilutions of the pyridazinone test compound in 1x Kinase Buffer. A typical starting concentration range is 0.1 nM to 100 µM. Also, prepare a positive control inhibitor (e.g., Vemurafenib) and a DMSO vehicle control.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound, positive control, or DMSO vehicle to the wells of a white 96-well plate.
-
Prepare a "blank" well containing 1x Kinase Buffer instead of the enzyme for background subtraction.
-
-
Kinase Reaction:
-
Prepare a master mix containing 1x Kinase Buffer, ATP (at a concentration close to its Km for B-RAF), and the MEK1 substrate.
-
Add 25 µL of the master mix to each well.
-
Prepare a diluted solution of B-Raf(V600E) enzyme in 1x Kinase Buffer.
-
Initiate the reaction by adding 20 µL of the diluted enzyme to each well (except the blank).
-
Incubate the plate at 30°C for 45 minutes.[25]
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[25]
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
Phosphodiesterase 5 (PDE5) Inhibition Assay
Pyridazinone derivatives have been explored as inhibitors of phosphodiesterases, enzymes that regulate cellular levels of cyclic nucleotides like cGMP.[26] PDE5 inhibitors are used to treat erectile dysfunction and pulmonary hypertension.[27]
Principle: This protocol utilizes a fluorescence polarization (FP) assay. A fluorescently labeled cGMP analog (tracer) binds to the PDE5 enzyme. When the tracer is bound, it tumbles slowly, emitting highly polarized light. An effective pyridazinone inhibitor will displace the tracer, causing it to tumble more rapidly and emit depolarized light.
Protocol:
-
Reagent Preparation:
-
Prepare a complete PDE assay buffer.
-
Prepare serial dilutions of the pyridazinone test compound. Sildenafil can be used as a positive control inhibitor.
-
Dilute the recombinant PDE5A1 enzyme and the FAM-labeled cGMP substrate in the assay buffer to their working concentrations.[28]
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compound, positive control, or DMSO vehicle to the wells of a black, low-volume 384-well plate.
-
-
Enzymatic Reaction and Detection:
-
Add 5 µL of the diluted PDE5A1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.[28]
-
Initiate the reaction by adding 5 µL of the FAM-labeled cGMP substrate.
-
Incubate for 60 minutes at 37°C.[28]
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Data Analysis:
-
The change in millipolarization (mP) units is inversely proportional to the PDE5 activity.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.
COX-2 Inhibition Assay
The anti-inflammatory properties of many pyridazinone compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[4]
Principle: This fluorometric assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to PGH2. This process is coupled to the oxidation of a probe, which generates a fluorescent product.
Workflow Diagram:
Caption: Workflow for Fluorometric COX-2 Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add 10 µL of the diluted test inhibitor, positive control, or assay buffer (for enzyme control) to the appropriate wells of a 96-well plate.[4]
-
-
Enzymatic Reaction:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX-2 enzyme.[29]
-
Add 80 µL of the reaction mix to each well.
-
Preset the plate reader to kinetic mode at 25°C with excitation at 535 nm and emission at 587 nm.[4]
-
Initiate the reactions simultaneously by adding 10 µL of the diluted arachidonic acid solution using a multichannel pipette.[4]
-
-
Detection:
-
Immediately begin measuring the fluorescence kinetically for 5-10 minutes.[4]
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each compound concentration relative to the enzyme control.
-
Determine the IC50 value from the dose-response curve.
Section 3: Cell-Based Assays for Pyridazinone Compound Efficacy
Cell-based assays are critical for validating biochemical hits and assessing a compound's activity in a more biologically relevant system.
STAT3 Inhibition Reporter Assay
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells. Pyridazinone derivatives have been developed as STAT3 inhibitors.[6][30]
Principle: This assay uses a cell line (e.g., HEK293T or a cancer cell line like MDA-MB-231) that has been stably or transiently transfected with a luciferase reporter gene under the control of a STAT3-responsive promoter.[13][31] Inhibition of the STAT3 pathway by a pyridazinone compound leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.
Protocol:
-
Cell Culture and Plating:
-
Culture the STAT3 reporter cell line under standard conditions.
-
Seed the cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazinone test compound in cell culture medium. The final DMSO concentration should typically be ≤ 0.1%.[13]
-
Remove the old medium from the cells and add the medium containing the test compounds, a positive control inhibitor, or a vehicle control.
-
-
STAT3 Activation and Incubation:
-
If the cell line requires stimulation to activate the STAT3 pathway, add a known activator such as Interleukin-6 (IL-6).[31]
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for STAT3 signaling and luciferase expression.
-
-
Lysis and Detection:
-
Equilibrate the plate to room temperature.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega Luciferase Assay System).[13]
-
Add the luciferase substrate to each well and immediately measure the luminescence in a plate reader.
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to a measure of cell viability (e.g., using a parallel MTS or CellTiter-Glo assay) to account for any cytotoxic effects of the compounds.
-
Calculate the percent inhibition of STAT3 activity for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value from the normalized dose-response curve.
Tubulin Polymerization Inhibition Assay
Some pyridazinone compounds exert their anticancer effects by interfering with microtubule dynamics. This can be assessed using an in vitro tubulin polymerization assay.
Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.[5][32] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP) on ice.[32]
-
Prepare serial dilutions of the pyridazinone test compound. A known tubulin inhibitor like Nocodazole can be used as a positive control, and a stabilizing agent like Paclitaxel can be used as an opposing control.[2]
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C in a temperature-controlled spectrophotometer.[2]
-
On ice, prepare the reaction mixes by combining the tubulin solution with the test compounds or controls.
-
-
Polymerization and Measurement:
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
From these curves, determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass (absorbance at the plateau).[5]
-
To determine the IC50, plot the Vmax or maximum polymer mass against the logarithm of the compound concentration and fit to a dose-response curve.[5]
Section 4: Data Interpretation and Summary
The successful execution of these assays will yield quantitative data on the efficacy of the pyridazinone compounds being tested. It is essential to present this data clearly and consistently.
Table 1: Summary of Efficacy Data for a Hypothetical Pyridazinone Compound (PY-123)
| Assay Type | Target | Assay Principle | Readout | IC50 (µM) | Z'-Factor |
| Biochemical | B-RAF (V600E) | Luminescence (ATP depletion) | Luminescence | 0.05 ± 0.01 | 0.82 |
| Biochemical | PDE5 | Fluorescence Polarization | mP | 1.2 ± 0.3 | 0.75 |
| Biochemical | COX-2 | Fluorometric | Fluorescence | 0.5 ± 0.1 | 0.88 |
| Cell-Based | STAT3 Pathway | Luciferase Reporter | Luminescence | 0.2 ± 0.05 | 0.69 |
| Biochemical | Tubulin Polymerization | Turbidimetric | Absorbance (340nm) | > 50 | 0.79 |
Data are presented as mean ± standard deviation from three independent experiments.
This summary table allows for a direct comparison of the compound's potency and selectivity across different targets. In this hypothetical example, PY-123 is a potent inhibitor of B-RAF and the STAT3 pathway, a moderate inhibitor of COX-2, a weak inhibitor of PDE5, and inactive against tubulin polymerization. The high Z'-factor values for all assays indicate their robustness and suitability for screening.
Conclusion
The pyridazinone scaffold is a valuable starting point for the discovery of new drugs targeting a wide range of diseases. The successful progression of these compounds through the drug discovery pipeline is critically dependent on the use of well-designed, robust, and reproducible assays. This guide provides a detailed framework and specific protocols for evaluating the efficacy of pyridazinone derivatives against several important target classes. By understanding the principles behind each assay, carefully executing the protocols, and rigorously analyzing the data, researchers can confidently identify and characterize promising new therapeutic candidates.
References
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SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
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Bentham Science. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Retrieved from [Link]
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
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ACS Publications. (2014, March 12). A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion. Retrieved from [Link]
-
IntechOpen. (n.d.). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Retrieved from [Link]
- Villa, S., et al. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 25(21), 5029.
-
MDPI. (n.d.). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Retrieved from [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
ACS Publications. (n.d.). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
-
MDPI. (2023, January 29). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
-
Frontiers. (2023, November 1). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]
-
MDPI. (2024, May 16). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Retrieved from [Link]
-
QIAGEN. (n.d.). FGFR RGQ RT-PCR Kit Instructions for Use (Handbook). Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, May 5). Identification of BRAF inhibitors through in silico screening. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
ResearchGate. (2018, February 2). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
PubMed. (2023, February 16). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. Retrieved from [Link]
-
Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. Retrieved from [Link]
-
North Carolina State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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AACR Journals. (n.d.). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. Retrieved from [Link]
-
PNAS. (n.d.). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer. Retrieved from [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
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Troubleshooting & Optimization
"overcoming challenges in N-tert-butylation of pyridazinones"
Technical Support Center: N-tert-Butylation of Pyridazinones
Welcome to the technical support guide for navigating the complexities of N-tert-butylation of pyridazinones. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and functionalization of this important heterocyclic scaffold. Pyridazinone derivatives are crucial intermediates and final products in a multitude of pharmaceutical and agrochemical applications.[1][2][3] However, the introduction of a bulky tert-butyl group onto the pyridazinone nitrogen presents a unique set of challenges, primarily stemming from steric hindrance and the potential for competing side reactions.
This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide & FAQs
Poor or No Conversion to the N-tert-butylated Product
Question: I am attempting to N-tert-butylate my pyridazinone substrate using standard alkylating agents like tert-butyl bromide, but I am observing very low to no conversion. What are the likely causes and how can I resolve this?
Answer:
This is a frequently encountered issue, and the primary culprit is the significant steric hindrance imposed by the tert-butyl group.[4][5][6] The direct SN2 reaction with a tertiary alkyl halide is often disfavored. Let's break down the contributing factors and solutions:
Causality:
-
Steric Hindrance: The bulky nature of the tert-butyl group makes it a poor electrophile for SN2 reactions. The pyridazinone nitrogen, acting as the nucleophile, cannot easily access the carbon atom of the tert-butyl halide.
-
Elimination as a Side Reaction: With strong bases and tertiary halides, E2 elimination to form isobutylene is a highly competitive and often dominant reaction pathway.
Troubleshooting Protocol:
-
Re-evaluate Your Alkylating Agent: Standard SN2 conditions with tert-butyl halides are unlikely to be effective. Consider alternative sources of the tert-butyl cation or reagents that facilitate this challenging transformation.
-
Employ the Mitsunobu Reaction: The Mitsunobu reaction is a powerful alternative for sterically hindered alkylations.[7][8][9] It proceeds with an inversion of configuration at the alcohol's stereocenter and is effective for coupling with N-nucleophiles like pyridazinones.
-
Rationale: The reaction activates the alcohol (tert-butanol in this case) through an intermediate phosphonium salt, which is then displaced by the pyridazinone nucleophile.[7] This pathway avoids the direct SN2 displacement on a tertiary carbon.
-
Experimental Protocol: Mitsunobu Reaction for N-tert-Butylation
-
To a solution of your pyridazinone (1.0 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF), add tert-butanol (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the triphenylphosphine oxide byproduct can often be precipitated out by adding a non-polar solvent like hexanes or ether and removed by filtration.[10]
Troubleshooting the Mitsunobu Reaction:
-
Low Yield:
-
Ensure Anhydrous Conditions: The Mitsunobu reaction is sensitive to water. Use dry solvents and reagents.
-
Reagent Purity: The quality of DIAD/DEAD and PPh₃ is critical. Use fresh or purified reagents.
-
Steric Hindrance on the Pyridazinone: If your pyridazinone is heavily substituted, the reaction may still be sluggish. Consider increasing the reaction time or temperature (with caution).
-
Competing O-Alkylation
Question: I am observing a significant amount of the O-tert-butylated isomer along with my desired N-tert-butylated product. How can I improve the N-selectivity?
Answer:
The regioselectivity between N- and O-alkylation is a classic challenge in the chemistry of pyridazinones and related heterocycles.[1][11] The outcome is a delicate balance of several factors.
Causality:
-
Ambident Nucleophilicity: The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is generally a softer nucleophile, while the oxygen atom is harder. Hard electrophiles tend to react at the hard oxygen center, while soft electrophiles favor the soft nitrogen center.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N/O selectivity.[11]
Strategies to Enhance N-Selectivity:
-
Choice of Base and Solvent:
-
Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile often favor N-alkylation.[12]
-
Stronger, harder bases like sodium hydride (NaH) can lead to a higher proportion of the harder oxygen anion, potentially increasing O-alkylation.
-
-
Phase-Transfer Catalysis (PTC):
-
Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance N-alkylation.[13] The bulky quaternary ammonium cation pairs with the pyridazinone anion, increasing its nucleophilicity and favoring reaction at the more sterically accessible nitrogen.
-
Comparative Table of Reaction Conditions for N/O Selectivity:
| Condition | Favors N-Alkylation | Favors O-Alkylation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KOtBu | Weaker bases generate a softer nucleophile. |
| Solvent | DMF, Acetonitrile | THF, Dioxane | Polar aprotic solvents solvate the cation, leaving a more "naked" and reactive anion. |
| Counter-ion | K⁺, Cs⁺ | Na⁺, Li⁺ | Larger, softer cations favor N-alkylation. |
| Additive | Phase-Transfer Catalyst (e.g., TBAB) | - | Enhances the nucleophilicity of the nitrogen. |
Workflow for Optimizing N-Selectivity:
Caption: Troubleshooting workflow for improving N-selectivity.
Difficulty with Product Purification
Question: My reaction seems to work, but I am struggling to separate my N-tert-butylated product from the reaction byproducts, especially triphenylphosphine oxide (TPPO) from the Mitsunobu reaction.
Answer:
Purification is a critical step, and the byproducts of the Mitsunobu reaction are notoriously challenging to remove.
Causality:
-
Triphenylphosphine Oxide (TPPO): TPPO is often a crystalline solid but can be soluble in many organic solvents, making its complete removal by simple filtration difficult. It can also co-elute with the product during column chromatography.
-
Azodicarboxylate Byproducts: The reduced forms of DIAD/DEAD can also be persistent impurities.
Purification Strategies:
-
Crystallization/Precipitation:
-
After the reaction, concentrate the mixture and add a solvent in which your product is soluble but TPPO is not (e.g., diethyl ether, hexanes, or a mixture). Cool the mixture to induce precipitation of TPPO, which can then be filtered off.[10] This may need to be repeated.
-
-
Column Chromatography Modifications:
-
Solvent System Optimization: Carefully select your solvent system for column chromatography to maximize the separation between your product and TPPO.
-
TPPO Scavengers: There are literature methods for scavenging TPPO, such as reacting it with MgCl₂ to form a complex that is more easily removed.
-
-
Alternative Mitsunobu Reagents:
-
Consider using polymer-bound triphenylphosphine or fluorous phosphines. These reagents allow for the easy removal of the corresponding phosphine oxide by filtration or fluorous solid-phase extraction.
-
Frequently Asked Questions (FAQs)
Q1: Are there any catalyst-free methods for N-tert-butylation? A1: While challenging, some methods aim to avoid catalysts. For instance, the Ritter reaction, which typically involves the reaction of a nitrile with an alcohol in the presence of a strong acid to form an N-alkyl amide, could be conceptually adapted.[14] However, for pyridazinones, this is not a standard or straightforward approach and would require significant methods development. The Mitsunobu reaction remains one of the most reliable methods for this transformation.
Q2: Can I use protecting groups to direct the alkylation to the nitrogen? A2: The use of protecting groups is a fundamental strategy in organic synthesis. However, in the case of N-tert-butylation of pyridazinones, the primary challenge is the steric bulk of the incoming group, not necessarily the presence of other reactive sites on the pyridazinone itself (unless your substrate has other nucleophilic functional groups). Therefore, protecting groups are less likely to solve the core issue of poor reactivity at the nitrogen due to steric hindrance. The focus should be on choosing a reaction that can overcome this steric barrier, such as the Mitsunobu reaction.
Q3: What are the safety considerations for the Mitsunobu reaction? A3: The azodicarboxylates used in the Mitsunobu reaction (DIAD and DEAD) are hazardous. They are potentially explosive, especially when heated, and should be handled with care in a well-ventilated fume hood.[10] It is recommended to use them as solutions in a suitable solvent (e.g., toluene) to mitigate this risk.[10] Always consult the Safety Data Sheet (SDS) for these reagents before use.
Q4: My pyridazinone substrate is not soluble in THF for the Mitsunobu reaction. What are my options? A4: If solubility is an issue, you can explore other anhydrous polar aprotic solvents such as dichloromethane (DCM) or 1,4-dioxane.[10] A co-solvent system might also be effective. It is crucial to ensure that all components of the reaction remain in solution for the reaction to proceed efficiently.
Logical Relationship Diagram for N-tert-Butylation Challenges:
Caption: Interplay of challenges in N-tert-butylation of pyridazinones.
References
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
- Islam, M., Siddiqui, A. A., & Rajesh, R. (2008). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 44(3), 447-456.
- Fadda, A. A., El-Mekabaty, A., & El-Attar, M. G. (2014). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 19(9), 13413–13427.
- Siddiqui, A. A., Mishra, R., & Shaharyar, M. (2010).
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ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
- Google Patents. (2022). WO2022034203A1 - Process for the preparation of pyridazinone derivatives.
- Asif, M. (2017).
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National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions Selected entries for reaction.... Retrieved from [Link]
- Asif, M. (2016). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. Journal of Cell Science & Therapy, 7(243).
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National Institutes of Health. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]
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National Institutes of Health. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][15]naphthyrin-5(6H)-one. Retrieved from [Link]
- Albany Molecular Research, Inc. (1999). A Whirlwind Tour of Current Mitsunobu Chemistry. Technical Reports, 3(19).
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National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]
- Asif, M. (2011). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
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National Institutes of Health. (2019). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]
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MDPI. (2019). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]
- Yanai, Y., Takeda, S., & Nishikawa, M. (1976). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Heterocycles, 4(8), 1331-1336.
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ResearchGate. (2022). Pyridazine and pyridazinone compounds in crops protection: a review. Retrieved from [Link]
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MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]
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MDPI. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]
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National Institutes of Health. (2023). Catalyst-free synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite. Retrieved from [Link]
- FABAD Journal of Pharmaceutical Sciences. (2009).
- Akhtar, W., Shaquiquzzaman, M., Akhter, M., Verma, G., Khan, M. F., & Alam, M. M. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256–281.
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MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. Retrieved from [Link]
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PubMed. (2014). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. Retrieved from [Link]
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National Institutes of Health. (2023). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]
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ResearchGate. (n.d.). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. Retrieved from [Link]
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ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]
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National Institutes of Health. (2013). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Retrieved from [Link]
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Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center dedicated to the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and frequently asked questions (FAQs) to navigate the common and often complex challenges encountered during the purification of these vital synthetic intermediates.
Introduction: The Unique Purification Challenges of Brominated Heterocycles
Brominated heterocyclic compounds are indispensable building blocks in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom provides a reactive handle for further functionalization, most notably in palladium-catalyzed cross-coupling reactions.[1] However, the very features that make these compounds synthetically valuable also present unique purification challenges. These can range from inherent instability and susceptibility to dehalogenation to the difficult separation of regioisomers and the removal of persistent, colored impurities from brominating agents.[3][4]
This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive field experience.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale to empower you to adapt these strategies to your unique compounds.
Issue 1: My purified compound is colored (yellow, orange, or brown), but NMR analysis looks clean.
Question: After chromatography, my isolated solid is still yellow-orange, which I suspect is residual bromine. How can I remove this color without losing my compound?
Answer: This is a very common issue, as elemental bromine (Br₂) is a frequent impurity from the synthesis and can be persistent.[3][4] Here’s a systematic approach to tackle this:
Step-by-Step Protocol:
-
Aqueous Wash with a Reducing Agent: Before concentrating your column fractions, wash the combined organic solution with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[3] Continue washing until the reddish-brown color of bromine is no longer visible in the organic layer.
-
Expert Insight: Sodium thiosulfate reduces Br₂ to colorless bromide ions (Br⁻), which are soluble in the aqueous phase and thus easily removed. The reaction is: 2Na₂S₂O₃(aq) + Br₂(org) → 2NaBr(aq) + Na₂S₄O₆(aq).
-
-
Activated Carbon Treatment: If the color persists after the wash, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w) and stir the slurry for 15-30 minutes at room temperature.
-
Causality: Activated carbon has a high surface area and can adsorb colored impurities and other nonpolar contaminants.
-
-
Filtration: Remove the activated carbon by filtering the solution through a pad of Celite®. Celite is a diatomaceous earth that prevents the fine carbon particles from passing through the filter paper.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the decolorized product.
Quick Comparison of Decolorization Methods:
| Method | Target Impurity | Advantages | Disadvantages |
| Sodium Thiosulfate Wash | Elemental Bromine (Br₂) | Highly specific, efficient for bromine removal. | Only effective for reducible impurities like Br₂. |
| Activated Carbon | Broad-spectrum colored impurities | Removes a wide range of colored compounds. | Can lead to product loss due to adsorption on the carbon surface.[3] |
Issue 2: My compound is degrading on the silica gel column.
Question: I'm observing streaking on my TLC plate and getting multiple new spots after running a silica gel column. What is causing this degradation and how can I prevent it?
Answer: This strongly suggests that your brominated heterocycle is sensitive to the acidic nature of standard silica gel.[3] The Lewis acidic sites on the silica surface can catalyze decomposition or dehalogenation. Here’s how to mitigate this:
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound degradation during silica gel chromatography.
Detailed Solutions:
-
Neutralize the Stationary Phase/Mobile Phase:
-
For Basic Heterocyles: If your compound contains a basic nitrogen (like pyridine or imidazole), it can strongly interact with the acidic silica, leading to poor peak shape and potential degradation.[5] Adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase will neutralize the acidic sites and improve chromatography.[5][6]
-
General Deactivation: You can also use commercially available deactivated silica gel or prepare it by making a slurry of silica in your eluent containing a small amount of a neutralizing agent.[3]
-
-
Switch to a Different Stationary Phase:
-
Alumina: For compounds that are particularly acid-sensitive, switching to alumina (Al₂O₃) can be a good alternative. Alumina is available in acidic, neutral, and basic forms.
-
Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase HPLC (using a C18 column) is an excellent option, as the stationary phase is nonpolar and the mobile phases (typically water/acetonitrile or water/methanol) are neutral.[5]
-
Issue 3: I can't separate my desired product from a regioisomer.
Question: My bromination reaction produced two isomers with very similar Rf values on TLC. How can I achieve separation?
Answer: Separating regioisomers is a classic challenge because they often have very similar polarities and boiling points.[3][7] High-resolution techniques are usually required.
Recommended Techniques for Isomer Separation:
| Technique | Principle | Best Suited For | Key Considerations |
| Preparative HPLC | High-resolution partitioning between mobile and stationary phases. | Difficult-to-separate mixtures; high-purity requirements. | Higher cost and lower sample capacity compared to flash chromatography.[3] |
| Preparative GC | Separation based on differences in boiling points and interaction with the stationary phase. | Volatile and thermally stable compounds.[3][8] | The compound must not decompose at the temperatures required for volatilization. |
| Crystallization | Differences in solubility and crystal lattice energy. | Solid compounds where one isomer is significantly less soluble. | Can be highly effective but often requires extensive solvent screening.[4][9][10] |
Expert Tip for Chromatography Optimization: If you see even a slight separation on your analytical TLC plate, you can often improve it for preparative column chromatography by:
-
Using a longer column: This increases the number of theoretical plates and improves resolution.
-
Decreasing the polarity of the eluent: This will result in lower Rf values and longer retention times, allowing for better separation.[6]
-
Trying a different solvent system: Sometimes a switch from a standard hexane/ethyl acetate system to something like dichloromethane/methanol or a toluene-based system can alter the selectivity and improve separation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude brominated heterocycle?
A1: Besides residual bromine, common impurities include:
-
Unreacted Starting Material: If the reaction did not go to completion.[3]
-
Over-brominated or Isomeric By-products: These can be particularly challenging to separate due to similar physical properties.[3][4]
-
Acidic Impurities: Hydrogen bromide (HBr) is a frequent by-product of many bromination reactions.[3] This can often be removed with a simple wash with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃).[3]
-
Unreacted Brominating Reagent: For example, residual N-bromosuccinimide (NBS) or succinimide (the byproduct of NBS).
Q2: How should I choose between recrystallization and chromatography?
A2: The choice depends on the nature of your compound and the impurities.
Caption: Decision tree for selecting an initial purification strategy.
-
Recrystallization is ideal for solid compounds that are already reasonably pure (>85-90%) and thermally stable.[11][12] It can be very efficient for removing small amounts of impurities and can be easily scaled up. The key is finding a solvent or solvent system where your compound has high solubility at high temperatures and low solubility at low temperatures.[4][13]
-
Column Chromatography is more versatile and is the go-to method for complex mixtures, oily compounds, or when separating components with similar polarities.[3][5] High-Performance Liquid Chromatography (HPLC) offers superior resolution for very challenging separations.[3]
Q3: My purified brominated heterocycle decomposes upon storage. How can I improve its stability?
A3: Brominated compounds can be susceptible to degradation, particularly through dehalogenation, which can be initiated by light or heat.[3] The C-Br bond is weaker than C-Cl or C-F bonds, making these compounds more prone to decomposition.[3] To enhance stability:
-
Store in a cool, dark place: Using an amber vial or wrapping the vial in aluminum foil is recommended.
-
Store under an inert atmosphere: Displacing the air in the vial with argon or nitrogen can prevent oxidative degradation.[3]
-
Ensure Purity: Residual acids or bases from the purification process can catalyze degradation. Ensure your compound is neutral before final storage.
References
-
The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. ProQuest. Available at: [Link]
-
Suzuki purification problem. Reddit. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. Available at: [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed. Available at: [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
-
Chromatography techniques. Oxford University Press. Available at: [Link]
-
Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. YouTube. Available at: [Link]
-
How to separate these regioisomers?. Reddit. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. Available at: [Link]
-
Recrystallization and Crystallization. University of Rochester. Available at: [Link]
- Method for purifying a bromine compound. Google Patents.
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
- Bromine purification process by addition of steam to the vapor phase. Google Patents.
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health. Available at: [Link]
- Bromine purification process. Google Patents.
-
Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. Kobe University. Available at: [Link]
-
Late-stage functionalization of BN-heterocycles. National Institutes of Health. Available at: [Link]
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- 8. The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory - ProQuest [proquest.com]
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- 10. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. scs.illinois.edu [scs.illinois.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in Pyridazinone Functionalization
Welcome to the technical support center for pyridazinone functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyridazinone scaffold. The inherent asymmetry and electronic properties of the pyridazinone ring present unique challenges in controlling the site of chemical reactions. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired regiochemical outcomes.
Section 1: Troubleshooting N-Alkylation and N-Arylation
The pyridazinone core possesses two distinct nitrogen atoms (N1 and N2) available for functionalization. Achieving selective N-alkylation or N-arylation is a common hurdle, with reaction conditions playing a pivotal role in directing the outcome.
FAQ 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity?
This is a classic challenge rooted in the subtle differences in the nucleophilicity of the two nitrogen atoms and the interplay of kinetic versus thermodynamic control.
Underlying Principles: The N1 position is often more sterically hindered, while the N2 position can be influenced by the electronic nature of substituents on the ring. The choice of base, solvent, and temperature can shift the equilibrium between the two possible products.[1][2]
Troubleshooting Protocol:
-
Base Selection is Critical:
-
For N1 selectivity: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile often favor the thermodynamically more stable N1-alkylated product. This is especially true for less reactive alkylating agents.
-
For N2 selectivity: Stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the pyridazinone more completely. In these cases, the reaction may proceed under kinetic control, favoring attack at the more accessible N2 position.
-
-
Solvent Effects:
-
Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred as they effectively solvate the cation of the base, increasing its reactivity.
-
Nonpolar solvents like toluene or THF may be useful in specific cases, particularly when trying to modulate the reactivity of the base.
-
-
Temperature Control:
-
Lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product (often N2).
-
Higher temperatures may allow for equilibration to the thermodynamically more stable isomer (often N1).
-
Data-Driven Insights: Impact of Reaction Conditions on N-Alkylation
| Parameter | Condition A (Favors N1) | Condition B (Favors N2) | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KOtBu | Weaker bases lead to thermodynamic control; stronger bases favor kinetic control. |
| Solvent | DMF, Acetonitrile | THF, Toluene | Polar aprotic solvents stabilize intermediates for thermodynamic pathways. |
| Temperature | Elevated (e.g., 80-100 °C) | Low (e.g., 0 °C) | Higher temperatures allow for equilibration to the most stable product. |
| Alkylating Agent | Alkyl tosylates, less reactive halides | Highly reactive alkyl halides (e.g., benzyl bromide) | Reactivity of the electrophile can influence the reaction pathway. |
Section 2: Navigating C-Functionalization: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for introducing carbon-carbon bonds at specific positions on the pyridazinone ring. However, low yields, side reactions, and lack of regioselectivity are common frustrations.
FAQ 2: I am experiencing low yields and significant homo-coupling of my boronic acid in a Suzuki-Miyaura reaction with a halopyridazinone. What is going wrong?
Low yields and homo-coupling in Suzuki reactions often point to issues with catalyst activity, inefficient transmetalation, or instability of the boronic acid.[3][4][5] The electron-deficient nature of the pyridazinone ring can facilitate oxidative addition but can also lead to catalyst inhibition through coordination of the nitrogen atoms.[3]
Troubleshooting Workflow:
Caption: Troubleshooting Suzuki-Miyaura Coupling Reactions.
Detailed Protocol for Minimizing Homo-Coupling:
-
Reagent Purity and Preparation:
-
Ensure all reagents (halopyridazinone, boronic acid/ester, catalyst, ligand, base) are of high purity and dry.
-
Use anhydrous, degassed solvents. Degas by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using three freeze-pump-thaw cycles.[3]
-
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask, add the halopyridazinone (1.0 equiv.), boronic acid pinacol ester (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%) if needed.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
-
Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor progress by TLC or LC-MS.
-
FAQ 3: My Sonogashira coupling is giving me a significant amount of diyne byproduct from Glaser coupling. How can I prevent this?
The formation of a diyne byproduct is a classic issue in Sonogashira reactions, primarily caused by the copper(I) co-catalyst promoting the oxidative homo-coupling of terminal alkynes, especially in the presence of oxygen.[3][6][7]
Solutions:
-
Switch to a Copper-Free Protocol: This is the most effective solution. Many modern Sonogashira protocols utilize palladium catalysts with specialized ligands that do not require a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[7]
-
Ensure a Strictly Inert Atmosphere: If a copper-catalyzed system must be used, rigorous exclusion of oxygen is paramount. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon.
-
Amine Base Selection: The choice of amine base can influence the reaction. Triethylamine is common, but other bases like diisopropylethylamine (DIPEA) can sometimes give cleaner reactions.
Section 3: Regiocontrol in C-H Functionalization
Direct C-H functionalization is an atom-economical strategy for modifying the pyridazinone scaffold. However, controlling which C-H bond reacts can be challenging due to the intrinsic electronic properties of the ring.[8][9]
FAQ 4: I am attempting a directed C-H functionalization, but I am getting a mixture of isomers or no reaction at all. How can I achieve better regioselectivity?
Regiocontrol in C-H functionalization often relies on the use of a directing group, which positions a transition metal catalyst in proximity to a specific C-H bond.[8][10] The pyridazinone moiety itself can act as an internal directing group.[8][10]
Key Strategies for Regiocontrol:
-
Directed ortho-Metalation (DoM): This is a powerful technique where a directing metalation group (DMG) on the pyridazinone or an attached substituent directs a strong base (typically an organolithium reagent) to deprotonate a specific ortho C-H bond.[11][12][13]
-
Common DMGs: Amides, carbamates, and even the nitrogen atoms of the pyridazine ring itself can direct metalation.[11][13]
-
Troubleshooting: If metalation is not occurring or is non-selective, consider changing the base (e.g., n-BuLi, s-BuLi, LDA, or a TMP-based "superbase"), the solvent (THF is common), or the temperature (typically low, e.g., -78 °C).[11][13] The addition of Lewis acids can also influence the regioselectivity of metalations.[14]
-
-
Transition Metal-Catalyzed C-H Activation:
-
Catalyst Choice: The choice of metal (e.g., Pd, Rh, Ru) and ligand is crucial for determining the site of C-H activation.
-
Intrinsic Reactivity: In the absence of a strong directing group, the inherent electronic properties of the pyridazinone ring will dictate reactivity. C-H bonds adjacent to the nitrogen atoms are often more acidic and reactive.
-
Leveraging the Pyridazinone Core: The pyridazinone carbonyl and N1/N2 atoms can act as a bidentate directing group, often favoring functionalization at the C6 position if a substituent is present at N2.
-
Conceptual Workflow for Directed C-H Functionalization:
Caption: Strategies for Regiocontrolled C-H Functionalization.
Section 4: Structural Characterization of Regioisomers
Unambiguous determination of the structure of your product is the final and most critical step. A mixture of isomers can often be mistaken for a single product if not analyzed carefully.
FAQ 5: I've isolated my product, but I'm unsure which regioisomer I have. What are the best analytical techniques to confirm the structure?
A combination of spectroscopic techniques is essential for definitive structural assignment. Relying on a single method can be misleading.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing isomers.[15]
-
¹H and ¹³C NMR: The chemical shifts and coupling patterns of the aromatic protons and carbons are unique for each isomer.[15][16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it shows long-range (2-3 bond) correlations between protons and carbons, allowing you to definitively map out the substitution pattern.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique reveals through-space proximity between protons. For N-alkylated pyridazinones, an NOE between the protons of the N-alkyl group and a specific proton on the pyridazinone ring (e.g., at C6) can confirm the site of substitution.[17]
-
-
X-ray Crystallography: If you can grow a suitable single crystal, this technique provides unambiguous proof of structure and absolute stereochemistry.[18][19][20][21] It is considered the "gold standard" for structural elucidation.
-
Mass Spectrometry (MS): While MS will confirm the molecular weight (and thus, that you have an isomer of the expected product), it generally cannot distinguish between regioisomers without fragmentation studies (MS/MS), which can sometimes provide clues based on differential fragmentation patterns.
Analytical Comparison for Isomer Identification
| Technique | Strengths | Limitations | Key Application |
| 1D NMR ('H, ¹³C) | Provides information on chemical environment and basic connectivity. | Can be ambiguous for complex structures; overlap is common. | Initial assessment of purity and isomer distribution.[22] |
| 2D NMR (HMBC, NOESY) | Unambiguously establishes bond connectivity and spatial proximity. | Requires more instrument time and expertise in interpretation. | Definitive assignment of N-alkylation and C-substitution patterns. |
| X-ray Crystallography | Provides absolute, undeniable structural proof.[21] | Requires a high-quality single crystal, which can be difficult to obtain. | "Gold standard" confirmation when a crystal is available.[18][20] |
References
-
Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed. Available at: [Link]
-
Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). - ResearchGate. Available at: [Link]
-
Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]
-
Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation | Organic Process Research & Development - ACS Publications. Available at: [Link]
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ortho metalation - Andrew G Myers Research Group. Available at: [Link]
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(PDF) Late-Stage Diversification of Biologically Active Pyridazinones via Direct C-H Functionalization Strategy - ResearchGate. Available at: [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. Available at: [Link]
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Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2 - ResearchGate. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]
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X-ray crystal structure of compound 4a . Displacement ellipsoids are... - ResearchGate. Available at: [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
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Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed. Available at: [Link]
-
Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments Magnetic Resonance. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available at: [Link]
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C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. Available at: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]
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Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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x Ray crystallography - PMC - PubMed Central - NIH. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. Available at: [Link]
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N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation - Sciforum. Available at: [Link]
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Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
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Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed. Available at: [Link]
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Technical Support Center: Dehalogenation Side Products in Pyridazinone Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue in the synthesis of pyridazinone-based compounds: the formation of dehalogenation side products. Pyridazinones are a vital class of nitrogen-rich heterocyclic compounds with diverse biological activities, making their efficient synthesis crucial for drug discovery.[1][2][3] This resource offers practical, field-proven insights and detailed protocols to help you identify, mitigate, and prevent unwanted dehalogenation, thereby improving your reaction yields and simplifying purification.
I. Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in pyridazinone reactions?
A1: Dehalogenation, also known as hydrodehalogenation, is a side reaction where a halogen substituent (F, Cl, Br, I) on your pyridazinone core or coupling partner is replaced by a hydrogen atom.[4] This is particularly prevalent in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are commonly used to functionalize the pyridazinone scaffold.[5][6]
This side reaction is problematic for several reasons:
-
Reduced Yield: Formation of the dehalogenated byproduct consumes your starting material, directly lowering the yield of your desired product.[7]
-
Purification Challenges: The dehalogenated byproduct often has a similar polarity and chromatographic behavior to the desired product, making separation difficult and sometimes requiring specialized techniques like UHPLC with a pentafluorophenyl column.[8][9]
-
Inaccurate Biological Data: If not completely removed, the dehalogenated impurity can interfere with biological assays, leading to misleading structure-activity relationship (SAR) data.
Q2: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed reactions involving pyridazinones?
A2: The central culprit in most dehalogenation side reactions is the formation of a palladium-hydride (Pd-H) species.[7] This highly reactive intermediate can participate in a competing catalytic cycle that leads to the undesired byproduct. Several factors can contribute to the generation of Pd-H species:
-
Base: Certain bases, particularly alkoxides, can undergo β-hydride elimination to form a Pd-H species. The choice and strength of the base are critical.
-
Solvent: Protic solvents (e.g., alcohols) can act as hydride donors. Some aprotic solvents like DMF can also decompose at elevated temperatures to generate species that lead to Pd-H formation.[4]
-
Water: Trace amounts of water in the reaction mixture can be a proton source, contributing to protonolysis of the organopalladium intermediate or reacting with the palladium catalyst to form Pd-H.[10]
-
Starting Materials and Reagents: Impurities in reagents, such as boronic acids or their esters, can sometimes be a source of hydrides.
The generalized mechanism for dehalogenation is illustrated below:
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.
Q3: Are certain halogenated pyridazinones more susceptible to dehalogenation?
A3: Yes, the susceptibility to dehalogenation is influenced by both the nature of the halogen and the electronic properties of the pyridazinone ring.
-
Halogen Reactivity: The tendency for dehalogenation generally follows the order of C-X bond strength: I > Br > Cl > F .[7] Iodinated pyridazinones are the most prone to this side reaction, while chlorinated pyridazinones are more robust.[5][11]
-
Electronic Effects: The electron-deficient nature of the pyridazine ring can make the halogenated position more susceptible to reductive processes.[12] Electron-withdrawing groups on the pyridazinone ring can further exacerbate this issue.
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting and mitigating dehalogenation in your pyridazinone reactions.
Issue 1: Significant Formation of Dehalogenated Byproduct (>10%)
This is a common issue, particularly when working with iodo- or bromo-pyridazinones. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions & Rationale |
| Inappropriate Base | 1. Switch to a weaker, non-nucleophilic base: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides (NaOtBu, KOtBu). Alkoxides can generate Pd-H species via β-hydride elimination. 2. Ensure anhydrous conditions for the base: Some bases can be hygroscopic. Dry the base under vacuum before use to minimize water content. |
| Hydride-Donating Solvent | 1. Use a non-protic, anhydrous solvent: Toluene, dioxane, or THF (freshly distilled) are generally good choices. Avoid alcoholic solvents. 2. Degas the solvent thoroughly: Oxygen can degrade the Pd(0) catalyst, leading to side reactions.[5] Degas by sparging with an inert gas (N₂ or Ar) for 15-20 minutes or by using freeze-pump-thaw cycles. |
| Presence of Water | 1. Use anhydrous solvents and reagents: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. 2. Add a drying agent: Molecular sieves (3Å or 4Å, activated) can be added to the reaction mixture to scavenge trace amounts of water. |
| Highly Active Catalyst System | 1. Decrease catalyst loading: A high catalyst concentration can sometimes accelerate the dehalogenation pathway. Try reducing the loading to 1-2 mol%. 2. Use a less electron-rich phosphine ligand: While electron-rich ligands can promote oxidative addition, they can also stabilize Pd-H species. Consider switching to a ligand like PPh₃ or a Josiphos-type ligand. |
| Elevated Reaction Temperature | 1. Lower the reaction temperature: Higher temperatures can increase the rate of dehalogenation relative to the desired coupling.[13] Try running the reaction at a lower temperature for a longer period. 2. Consider microwave-assisted synthesis: Microwave heating can sometimes provide rapid product formation at lower bulk temperatures, minimizing thermal decomposition and side reactions.[6] |
Issue 2: Dehalogenation of Polyhalogenated Pyridazinones
When working with di- or tri-halogenated pyridazinones, selective functionalization can be challenging, with dehalogenation being a significant competing reaction.
Caption: Potential outcomes in polyhalogenated pyridazinone reactions.
| Potential Cause | Suggested Solutions & Rationale |
| Lack of Regioselectivity in Oxidative Addition | 1. Exploit differential reactivity of halogens: If you have different halogens (e.g., a bromo and a chloro group), the C-Br bond will typically react preferentially. 2. Use a sterically hindered ligand: A bulky ligand can favor oxidative addition at the less sterically hindered halogen position. |
| Competitive Dehalogenation at Unreacted Sites | 1. Use milder reaction conditions: Lower the temperature and use a weaker base to disfavor dehalogenation. 2. Employ a two-step approach: Protect one of the halogenated sites if possible, perform the coupling, and then deprotect for subsequent functionalization. |
III. Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated pyridazinone with a boronic acid, incorporating best practices to minimize dehalogenation.
Materials:
-
Halogenated pyridazinone (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, dried under vacuum)
-
Anhydrous, degassed toluene (10 mL)
-
Anhydrous, degassed water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the halogenated pyridazinone, boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any lower-polarity dehalogenated byproduct.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Detecting Dehalogenation Byproducts
Accurate detection of dehalogenation impurities is crucial. High-resolution mass spectrometry is a powerful tool for this purpose.[8][9]
Technique: Ultra-High-Performance Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS)
Rationale: The high mass accuracy of HRESIMS allows for the unambiguous identification of the dehalogenated impurity by its exact mass, even if it co-elutes with the desired product.
Procedure:
-
Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a UHPLC system equipped with a suitable column (a pentafluorophenyl column is often effective for separating halogenated compounds from their dehalogenated analogs).[8]
-
Develop a gradient elution method to achieve separation.
-
Couple the UHPLC outflow to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in positive ion mode.
-
Extract the ion chromatograms for the exact masses of both your expected product and the potential dehalogenated byproduct. The mass difference will correspond to the mass of the halogen minus the mass of hydrogen.
Example Mass Differences:
| Halogen Replaced | Mass Difference (Da) |
| Cl | ~33.96 |
| Br | ~77.91 / 79.91 |
| I | ~125.90 |
IV. Conclusion
Dehalogenation is a persistent challenge in the synthesis of functionalized pyridazinones, but it can be effectively managed through a systematic approach to reaction optimization. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining rigorous control over reaction conditions, researchers can significantly suppress the formation of these undesirable side products. The troubleshooting guides and protocols provided herein serve as a comprehensive resource to aid in the efficient and high-yielding synthesis of pyridazinone-based molecules for drug discovery and development.
References
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
- A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
- Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. PubMed.
- Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. PubMed.
- Stability and Reactivity of Iodin
- Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS.
- Pyridazinone: Current Progress in Synthesis of its Deriv
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. ingentaconnect.
- Deciphering Complexity in Pd–C
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed.
- Product Class 8: Pyridazines. Science of Synthesis.
- Analytical methods for the determination of halogens in bioanalytical sciences: A review.
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
- Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity.
- Pyridazinone Synthesis Purific
- Catalytic Hydrodehalogen
- A Comparative Guide to the Synthesis of Pyridazinones. Benchchem.
- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization str
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Role of reduced flavin in dehalogen
- Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS)
- Factors Influencing Sulfinatodehalogenation Reactions of Perhalocarbons.
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Technical Support Center: Scale-Up Synthesis of 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone
Welcome to the technical support center for the scale-up synthesis of 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving this synthesis from the laboratory bench to pilot plant or industrial scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
I. Process Overview & Key Transformations
The synthesis of this compound is typically a two-stage process. The initial stage involves the formation of the pyridazinone ring, followed by the dibromination of the heterocyclic core. Understanding the nuances of each stage is critical for a successful scale-up.
Stage 1: Synthesis of 2-(tert-butyl)-3(2H)-pyridazinone
The formation of the pyridazinone ring is achieved through the condensation of a suitable precursor, such as mucochloric or mucobromic acid, with tert-butylhydrazine.[1][2] This reaction lays the foundation for the final product, and any impurities or unreacted starting materials from this stage can complicate the subsequent bromination and purification steps.
Stage 2: Dibromination
The second stage involves the electrophilic substitution of bromine onto the pyridazinone ring at the 4 and 5 positions. This is the most critical and hazardous step in the synthesis, typically employing molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.[3][4] Careful control of reaction parameters is paramount to ensure high yield, minimize byproduct formation, and maintain a safe operating environment.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
A lower than expected yield is a common challenge in scaling up chemical syntheses. The root cause can often be traced back to several factors:
| Potential Cause | Recommended Solutions & Rationale |
| Incomplete Bromination | Solution: Incrementally increase the equivalents of the brominating agent (e.g., Bromine or NBS). Monitor the reaction progress closely using in-process controls like TLC or HPLC to determine the optimal stoichiometry.[3] Rationale: On a larger scale, mass transfer limitations can lead to localized areas of lower reagent concentration, resulting in incomplete reaction. It is crucial to avoid a large excess of the brominating agent to prevent over-bromination. |
| Suboptimal Reaction Temperature | Solution: Conduct small-scale optimization experiments at various temperatures (e.g., 40°C, 60°C, 80°C) to identify the ideal range for dibromination while minimizing byproduct formation.[3] Rationale: The reaction temperature is a critical parameter. Too low, and the reaction may be sluggish or stall; too high, and you risk thermal degradation of the product and an increased rate of side reactions. |
| Poor Solvent Choice | Solution: While acetic acid is a common solvent for such brominations, consider exploring other options like dichloromethane or acetonitrile to improve the solubility of the starting material and the reactivity of the brominating agent.[3] Rationale: Solvent choice impacts solubility, reaction kinetics, and the impurity profile. A solvent that works well at the lab scale may not be optimal for the thermal management and mass transfer characteristics of a large-scale reactor. |
| Byproduct Formation | Solution: Carefully control the addition rate of the brominating agent. A slow, subsurface addition at a controlled temperature can help minimize the formation of over-brominated species (e.g., tribromo-pyridazinone).[3] Rationale: The steric hindrance from the tert-butyl group may influence the rate of the second bromination. However, localized high concentrations of the brominating agent can still lead to over-bromination. |
Issue 2: Presence of Significant Impurities in the Crude Product
The purity of the final product is paramount, especially in pharmaceutical applications. Identifying and mitigating the formation of impurities is a key aspect of process optimization.
| Potential Impurity | Identification & Mitigation Strategies |
| Unreacted 2-(tert-butyl)-3(2H)-pyridazinone | Identification: Can be detected by TLC or HPLC as a less polar spot/peak compared to the dibrominated product. Mitigation: Ensure sufficient equivalents of the brominating agent and adequate reaction time. Optimize temperature to drive the reaction to completion. |
| Monobrominated Intermediates | Identification: Will appear as intermediates between the starting material and the final product on TLC or HPLC. Mitigation: Similar to unreacted starting material, ensure optimal stoichiometry, temperature, and reaction time. The steric bulk of the tert-butyl group could potentially slow the second bromination, making the presence of monobrominated species more likely if conditions are not optimized. |
| Over-brominated Species (e.g., Tribromo-pyridazinone) | Identification: These will be more polar than the desired product on TLC and have a later retention time on HPLC. Mass spectrometry can confirm their identity. Mitigation: Implement controlled, slow addition of the brominating agent. Avoid "hot spots" of high reagent concentration through efficient mixing. Maintain strict temperature control.[3] |
III. Scale-Up Safety Considerations
The use of bromine, a highly corrosive and toxic reagent, necessitates stringent safety protocols, especially at an industrial scale.
Handling Molecular Bromine (Br₂)
-
Engineering Controls: All transfers and reactions involving liquid bromine MUST be conducted in a well-ventilated area, preferably within a closed system or a dedicated fume hood with a scrubber.[5]
-
Materials of Construction: Ensure all equipment, including reactors, transfer lines, and seals, are made of bromine-compatible materials such as glass-lined steel, PVDF, or other resistant alloys.[5]
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including chemical-resistant gloves (neoprene or nitrile are recommended), chemical splash goggles, a face shield, and a lab coat or chemical-resistant suit.[4] Respiratory protection may be required depending on the scale and setup.
-
Emergency Preparedness: Have a neutralizing agent, such as a sodium thiosulfate solution, readily available to manage spills.[4] Ensure all personnel are trained on emergency procedures.
Thermal Hazard Assessment
Bromination reactions are exothermic and have the potential for thermal runaway.
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system for the large-scale reactor.[3]
-
Controlled Addition: The brominating agent should be added at a controlled rate to manage the exothermic reaction. The addition rate should be tied to the reactor's cooling capacity to prevent a dangerous accumulation of unreacted reagent.
-
Quenching Strategy: Develop and validate a robust quenching procedure to safely neutralize any excess brominating agent at the end of the reaction.
IV. Frequently Asked Questions (FAQs)
Q1: What are the best practices for monitoring the progress of the bromination reaction at scale?
A1: For large-scale production, in-process controls are essential. The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: A relatively quick and simple method to qualitatively assess the consumption of starting material and the formation of the product. A typical mobile phase for this separation could be a mixture of hexane and ethyl acetate.
-
HPLC: Provides quantitative data on the relative amounts of starting material, intermediates, product, and byproducts. This is the preferred method for rigorous process control. Developing a stable, reproducible HPLC method is a critical step in the process development phase.
Q2: What are the recommended purification methods for this compound at an industrial scale?
A2: The choice of purification method will depend on the impurity profile of the crude product.
-
Aqueous Washes: The crude reaction mixture can be worked up with aqueous solutions to remove inorganic salts and water-soluble impurities. A wash with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) is often used to remove residual bromine. A subsequent wash with a basic solution (e.g., sodium bicarbonate) can neutralize any acidic components.[6]
-
Recrystallization: This is one of the most effective methods for purifying crystalline solids at a large scale. The choice of solvent is critical; the desired product should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures, while impurities remain in the mother liquor. Ethanol is often a suitable solvent for pyridazinone derivatives.[6]
-
Column Chromatography: While standard silica gel chromatography is common in the lab, it is often not economically viable for large-scale production. However, for high-purity requirements, it may be necessary.[6]
Q3: Can N-bromosuccinimide (NBS) be used as a safer alternative to liquid bromine for the scale-up synthesis?
A3: Yes, NBS is a crystalline solid and is generally considered easier and safer to handle than liquid bromine.[7] It can be an effective brominating agent for this transformation. However, it is important to note that reactions involving NBS can also be exothermic and require careful thermal management.[3] Additionally, the succinimide byproduct will need to be removed during the work-up and purification.
Q4: How does the tert-butyl group influence the reaction compared to a smaller alkyl group like methyl?
A4: The tert-butyl group is significantly larger and more sterically hindering than a methyl group.[5] This can have several implications:
-
Reaction Rate: The steric bulk may slightly decrease the rate of the bromination reaction compared to the methyl analog. This could necessitate slightly longer reaction times or higher temperatures to achieve full conversion.
-
Byproduct Profile: The steric hindrance might offer some protection against over-bromination at other positions on the ring, potentially leading to a cleaner reaction profile under well-controlled conditions.
-
Solubility: The tert-butyl group increases the lipophilicity of the molecule, which may affect its solubility in various solvents, influencing the choice of reaction and recrystallization solvents.
V. Experimental Workflow & Data Visualization
General Synthetic Workflow
Caption: General workflow for the two-stage synthesis and purification of the target compound.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yield issues during the synthesis.
VI. References
-
García-Cárceles, J., et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. 2019;24(11):2190. Available from: [Link].
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NIST. 4,5-Dibromo-3(2H)-pyridazinone. In: NIST Chemistry WebBook. Available from: [Link].
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Özdemir, A., et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. 2022;27(12):3801. Available from: [Link].
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Wang, Q., et al. Bromination Functionalization of Diazo Compounds with CBr4 via Convergent Paired Electrolysis. Organic Letters. 2015;17(22):5642-5645. Available from: [Link].
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Costas, T., et al. Pyridazines. Part 35:1 Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl- 3(2H)-pyridazinones. Arkivoc. 2004;2004(5):183-198. Available from: [Link].
-
Scholl, S., et al. Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry. 2022;87(1):349-361. Available from: [Link].
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The tert-butyl group in chemistry and biology. ResearchGate. Available from: [Link].
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Saikia, I., et al. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. 2016;116(12):6837-7042. Available from: [Link].
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Costas, M., et al. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition. 2024;63(23):e202402858. Available from: [Link].
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Scholl, S., et al. Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry. 2022;87(1):349-361. Available from: [Link].
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Reversed steric order of reactivity for tert -butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. ResearchGate. Available from: [Link].
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Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. ResearchGate. Available from: [Link].
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Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link].
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Allam, H. A., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. 2022;14(13):955-985. Available from: [Link].
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MySkinRecipes. 4,5-Dibromo-3(2H)-pyridazinone. Available from: [Link].
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Otevrel, J., & Waser, M. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molbank. 2023;2023(4):M1768. Available from: [Link].
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Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. ResearchGate. Available from: [Link].
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Daoui, S., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2021;26(19):5881. Available from: [Link].
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De Vita, D., et al. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry. 2021;64(15):11036-11051. Available from: [Link].
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Metabolically Stable tert-Butyl Replacement. PMC. Available from: [Link].
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. PubMed. Available from: [Link].
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Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. Available from: [Link].
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Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed. Available from: [Link].
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Izzotti, A. R., & Gleason, J. L. Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv. 2022. Available from: [Link].
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Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. Available from: [Link].
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PubChem. 3(2H)-Pyridazinone. Available from: [Link].
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Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. PubMed. Available from: [Link].
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines. Substituted heterocyclic compounds, such as the pyridazinone family, often present unique analytical challenges due to the complex interplay of electronic effects from heteroatoms and various functional groups.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone , a representative halogenated pyridazinone. We will move beyond simple protocol recitation to explore the causality behind experimental choices, demonstrating how a multi-pronged, self-validating analytical workflow provides an irrefutable structural proof. Each technique is treated not as a standalone method, but as a piece of a larger puzzle, where corroborating data from orthogonal analyses builds a fortress of scientific certainty.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable first steps.
Expertise & Rationale: Predicting the NMR Signature
Before entering the lab, a seasoned chemist anticipates the spectral features based on the proposed structure. This predictive process is crucial for identifying unexpected signals or confirming expected ones.
-
¹H NMR: The structure suggests two distinct proton environments. The tert-butyl group, with its nine equivalent protons, is expected to produce a sharp, intense singlet, typically in the upfield region (δ 1.3-1.6 ppm) due to its aliphatic nature. The sole proton on the pyridazinone ring (at the C6 position) is adjacent to a nitrogen atom and a C=C double bond, which should shift it downfield. Given the absence of adjacent protons, this signal is also expected to be a singlet.
-
¹³C NMR: We anticipate signals for all eight carbon atoms. The tert-butyl group will show two signals: a quaternary carbon and a methyl carbon signal. The pyridazinone ring will display four distinct signals: the carbonyl carbon (C3), two bromine-substituted carbons (C4 and C5), and the proton-bearing carbon (C6). The chemical shifts of the ring carbons are heavily influenced by the electronegative bromine atoms and the amide functionality.[1][2] Two-dimensional NMR experiments like HSQC and HMBC would be employed to definitively correlate proton and carbon signals and confirm multi-bond connectivities, such as the link between the tert-butyl protons and the N-substituted quaternary carbon.[3]
Comparative Data Analysis
The following table outlines the expected chemical shifts for our target molecule, compared with known data for the parent pyridazin-3(2H)-one to illustrate substituent effects.
| Assignment | Expected ¹H Shift (δ ppm) | Expected ¹³C Shift (δ ppm) | Reference: Pyridazin-3(2H)-one ¹³C Shift (δ ppm)[2] |
| C(CH₃)₃ | ~1.5 (s, 9H) | ~29 | - |
| C(CH₃)₃ | - | ~60-65 | - |
| C6-H | ~7.5-7.8 (s, 1H) | ~139-142 | 139.0 |
| C5-Br | - | ~125-130 | 134.7 (C5-H) |
| C4-Br | - | ~115-120 | 130.5 (C4-H) |
| C3=O | - | ~160-164 | 164.0 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.[4][5]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualization: NMR Workflow
Caption: Workflow for NMR-based structural confirmation.
Chapter 2: Mass Spectrometry (MS) - The Molecular Weight and Formula Gatekeeper
Mass spectrometry is a powerful destructive technique that provides the exact molecular weight and, with high resolution, the elemental formula of a compound. For a brominated molecule, MS offers a uniquely definitive signature due to bromine's characteristic isotopic pattern.
Expertise & Rationale: The Isotopic Signature of Dibromination
The most critical insight from MS for this molecule is the confirmation of the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). A compound with two bromine atoms will therefore exhibit a distinctive isotopic cluster for its molecular ion (M⁺):
-
An M peak (containing two ⁷⁹Br atoms)
-
An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br)
-
An M+4 peak (containing two ⁸¹Br atoms)
The relative intensities of these peaks will be approximately 1:2:1, a pattern that is a virtual fingerprint for a dibrominated species.[6] High-Resolution Mass Spectrometry (HRMS) using techniques like Time-of-Flight (TOF) or Orbitrap is essential to measure the mass with high precision, allowing for the unambiguous determination of the elemental formula (C₈H₁₀Br₂N₂O).[5][7]
Comparative Data Analysis
| Ion | Expected m/z (Monoisotopic) | Calculated Exact Mass | Isotopic Abundance Pattern |
| [M]⁺ (C₈H₁₀⁷⁹Br₂N₂O) | 307.9163 | 307.9163 | ~100% (Relative to M+2) |
| [M+2]⁺ (C₈H₁₀⁷⁹Br⁸¹BrN₂O) | 309.9143 | 309.9143 | ~197% |
| [M+4]⁺ (C₈H₁₀⁸¹Br₂N₂O) | 311.9122 | 311.9122 | ~97% |
| [M-C₄H₉]⁺ (Loss of tert-butyl) | 250.9581 | 250.9581 | Exhibits Br₂ pattern |
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrument Setup: Use an ESI-TOF mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy (<5 ppm).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process will likely protonate the molecule, so the primary observation will be the [M+H]⁺ ion cluster.
-
Data Analysis: Identify the molecular ion cluster ([M+H]⁺). Verify that the measured m/z values for the isotopic peaks are within 5 ppm of the calculated exact masses. Confirm that the relative intensities of the isotopic peaks match the theoretical 1:2:1 ratio for a dibrominated compound.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for HRMS-based formula confirmation.
Chapter 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
While NMR and MS provide the core structural framework, Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups. It acts as a crucial cross-validation step.
Expertise & Rationale: Identifying Key Vibrational Modes
For our target molecule, the most prominent and diagnostic feature in the IR spectrum will be the carbonyl (C=O) stretch of the cyclic amide (lactam) functionality in the pyridazinone ring. This typically appears as a strong, sharp absorption band. The presence of a C=C double bond within the ring and C-N bonds will also give rise to characteristic signals. The C-Br stretching vibrations are expected in the fingerprint region (< 800 cm⁻¹). Comparing the spectrum to that of the parent compound, 4,5-dibromo-3(2H)-pyridazinone, available in the NIST database, can provide high confidence in the assignment of the core ring vibrations.[8]
Comparative Data Analysis
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference: 4,5-Dibromo-3(2H)-pyridazinone (NIST)[8] |
| C-H (Aliphatic, tert-butyl) | ~2950-2850 (m) | N/A |
| C=O (Amide/Lactam) | ~1660-1680 (s) | Strong band observed ~1670 cm⁻¹ |
| C=C / C=N (Ring Stretch) | ~1600-1450 (m-s) | Bands present in this region |
| C-N Stretch | ~1350-1200 (m) | Bands present in this region |
| C-Br Stretch | ~650-550 (m) | Bands present in this region |
(s) = strong, (m) = medium
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with the expected values from literature and reference spectra.
Visualization: FTIR Workflow
Caption: Workflow for FTIR-based functional group analysis.
Chapter 4: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Expertise & Rationale: From Powder to 3D Model
The primary challenge of this technique is not the analysis but obtaining a single, diffraction-quality crystal. This often requires extensive screening of crystallization conditions (solvents, temperature, concentration). However, the payoff is unparalleled. For our target molecule, an X-ray structure would definitively confirm:
-
The connectivity of all atoms, proving the pyridazinone ring structure.
-
The positions of the bromine atoms at C4 and C5.
-
The attachment of the tert-butyl group at the N2 position.
-
The planarity of the pyridazinone ring and the conformation of the tert-butyl group.
The successful acquisition of a crystal structure is considered definitive proof in the scientific community.[9][10][11]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting a diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This initial model is refined against the experimental data to yield the final, precise atomic coordinates.
-
Validation: The final structure is validated using metrics like the R-factor, which indicates the goodness of fit between the model and the experimental data.
Visualization: X-ray Crystallography Workflow
Caption: Workflow for X-ray crystallography.
Conclusion: A Synthesis of Corroborating Evidence
The structural confirmation of This compound is not achieved by a single experiment but by the logical synthesis of data from a suite of orthogonal analytical techniques.
-
NMR establishes the carbon-hydrogen framework and atom connectivity.
-
HRMS confirms the exact elemental formula and definitively proves the presence of two bromine atoms through its unique isotopic signature.
-
FTIR provides rapid validation of the key functional groups, particularly the core amide carbonyl.
-
X-ray Crystallography , if achievable, offers the final, irrefutable 3D structure.
By following this self-validating workflow, where the results of each experiment corroborate the others, researchers can have the highest degree of confidence in their molecular structure, ensuring the integrity and reliability of all subsequent biological and chemical investigations.
References
-
Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]
-
4,5-Dibromo-3(2H)-pyridazinone. NIST WebBook. [Link]
-
Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Repositorio UC. [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PMC - NIH. [Link]
-
Brompyrazon. mzCloud. [Link]
-
6-hydroxy-2-phenyl-3(2H)-pyridazinone. SpectraBase. [Link]
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Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC - NIH. [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]
-
An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. American Chemical Society. [Link]
-
4,5-Dibromo-2-(tert-butyl)pyridazin-3(2H)-one Suppliers. Chemical Register. [Link]
-
Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one. PMC - NIH. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Pyridazinones in Modern Synthetic Chemistry
For researchers, scientists, and professionals in the dynamic field of drug development, the pyridazinone scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocycle is paramount in medicinal chemistry for establishing structure-activity relationships (SAR). Halogenated pyridazinones, particularly brominated and chlorinated derivatives, serve as versatile precursors for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
The choice between a brominated or chlorinated pyridazinone starting material is a critical decision in synthetic planning, with significant implications for reaction efficiency, catalyst selection, and overall cost-effectiveness. This in-depth guide provides a comprehensive comparison of the reactivity of these two classes of substrates, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The disparate reactivity of brominated and chlorinated pyridazinones is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker carbon-bromine (C-Br) bond, with a bond dissociation energy of approximately 276 kJ/mol, undergoes this oxidative addition more readily than the stronger carbon-chlorine (C-Cl) bond, which has a bond dissociation energy of around 339 kJ/mol.[1] This fundamental difference in bond strength dictates that brominated pyridazinones are generally more reactive and often necessitate milder reaction conditions.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the influence of the halogen is more nuanced. The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, can be influenced by the electronegativity of the halogen, which can lead to a reversal of the expected reactivity trend.[2]
This guide will now delve into a detailed comparison of brominated and chlorinated pyridazinones across four key reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl pyridazinones.[3][4] The superior reactivity of brominated pyridazinones is particularly evident in this transformation.
Comparative Performance in Suzuki-Miyaura Coupling
The following table provides a representative comparison of the Suzuki-Miyaura coupling of a brominated versus a chlorinated pyridazinone with phenylboronic acid. While direct side-by-side comparisons in the literature are scarce, the data presented is a composite of typical results for similar substrates, illustrating the general reactivity trend.
| Feature | Brominated Pyridazinone | Chlorinated Pyridazinone | Reference(s) |
| Substrate | 6-Bromo-2H-pyridazin-3-one | 6-Chloro-2H-pyridazin-3-one | [5] |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (5 mol%) | [3] |
| Base | Na₂CO₃ | K₂CO₃ | [3] |
| Solvent | Toluene/H₂O | DME/H₂O | [3] |
| Temperature | 80 °C | 100 °C | [3] |
| Reaction Time | 6 hours | 18 hours | [3] |
| Yield | ~90% | ~75% | [3] |
Analysis: The brominated pyridazinone consistently provides a higher yield in a significantly shorter reaction time and at a lower temperature, even with a less sophisticated catalyst system. The chlorinated analog requires a more active catalyst and more forcing conditions to achieve a respectable, albeit lower, yield.
Experimental Workflow & Mechanism
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 6-phenyl-2H-pyridazin-3-one from 6-halopyridazinone.
Materials:
-
6-Halopyridazinone (bromo or chloro derivative, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd(dppf)Cl₂ for chloro, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O 4:1, 10 mL)
-
Anhydrous, degassed reaction vessel
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add the 6-halopyridazinone, phenylboronic acid, and base.
-
Add the solvent system and degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (80 °C for bromo, 100 °C for chloro) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-phenyl-2H-pyridazin-3-one.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of aminopyridazinones.[2][6] Similar to the Suzuki coupling, brominated pyridazinones exhibit enhanced reactivity in this transformation.
Comparative Performance in Buchwald-Hartwig Amination
The following table presents a representative comparison for the Buchwald-Hartwig amination of a bromo- versus a chloro-pyridazinone with a secondary amine.
| Feature | Brominated Pyridazinone | Chlorinated Pyridazinone | Reference(s) |
| Substrate | 3-Bromo-6-phenylpyridazinone | 3-Chloro-6-phenylpyridazinone | [7] |
| Amine | Morpholine | Morpholine | |
| Catalyst System | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) | [3] |
| Base | NaOt-Bu | NaOt-Bu | [3] |
| Solvent | Toluene | Toluene | |
| Temperature | 90 °C | 110 °C | |
| Reaction Time | 8 hours | 24 hours | |
| Yield | ~85% | ~70% |
Analysis: The brominated pyridazinone undergoes amination under milder conditions and in a shorter timeframe, affording a higher yield of the desired product. The less reactive chlorinated analog requires a more specialized and electron-rich ligand (RuPhos) and a higher temperature to achieve a moderate yield.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 3-morpholino-6-phenylpyridazinone from 3-halo-6-phenylpyridazinone.
Materials:
-
3-Halo-6-phenylpyridazinone (bromo or chloro derivative, 1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos for bromo, RuPhos for chloro, 4 mol%)
-
Strong base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 10 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the 3-halopyridazinone and morpholine.
-
Heat the reaction mixture to the desired temperature (90 °C for bromo, 110 °C for chloro) with vigorous stirring.
-
Monitor the reaction for complete consumption of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide.[8][9] The reactivity trend of I > Br > Cl is particularly pronounced in this reaction.
Comparative Performance in Sonogashira Coupling
The following table illustrates the expected difference in performance between a brominated and a chlorinated pyridazinone in a Sonogashira coupling with phenylacetylene.
| Feature | Brominated Pyridazinone | Chlorinated Pyridazinone | Reference(s) |
| Substrate | 6-Bromo-2H-pyridazin-3-one | 6-Chloro-2H-pyridazin-3-one | |
| Alkyne | Phenylacetylene | Phenylacetylene | [9] |
| Catalyst System | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | [3][10] |
| Base | Triethylamine | Triethylamine | [10] |
| Solvent | THF | DMF | [10] |
| Temperature | 60 °C | 100 °C | [10] |
| Reaction Time | 4 hours | 16 hours | |
| Yield | ~90% | ~45% |
Analysis: The brominated pyridazinone reacts efficiently under mild conditions to provide a high yield of the alkynylated product. The chlorinated analog is significantly less reactive, requiring a higher catalyst loading, a higher temperature, and a longer reaction time to afford a modest yield. In many cases, the Sonogashira coupling of chloro-heterocycles is not synthetically viable without specialized catalyst systems.
Detailed Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 6-(phenylethynyl)-2H-pyridazin-3-one from 6-halopyridazinone.
Materials:
-
6-Halopyridazinone (bromo or chloro derivative, 1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF for bromo, DMF for chloro, 10 mL)
Procedure:
-
To a solution of the 6-halopyridazinone and phenylacetylene in the appropriate solvent under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and amine base.
-
Stir the reaction mixture at the desired temperature (60 °C for bromo, 100 °C for chloro) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
Nucleophilic aromatic substitution provides an alternative pathway for the functionalization of halopyridazinones, particularly with nitrogen and oxygen nucleophiles.[11] In contrast to palladium-catalyzed reactions, the reactivity order of halogens in SNAr can be more complex.
Mechanistic Considerations in SNAr
The SNAr reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: The halide ion is eliminated, restoring the aromaticity of the pyridazinone ring.
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The Pivotal Role of the N-tert-Butyl Moiety in Pyridazinone Herbicides: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
A Deep Dive into the Structure-Activity Relationship (SAR) of 2-tert-Butyl Pyridazinones Reveals Critical Insights for Herbicide Development
Researchers, scientists, and professionals in drug and herbicide development now have access to a comprehensive comparison guide detailing the structure-activity relationship (SAR) of 2-tert-butyl pyridazinones. This guide provides an in-depth analysis of how the sterically demanding tert-butyl group at the N-2 position of the pyridazinone ring, in conjunction with various substituents at other positions, governs their biological activity, primarily as potent herbicides targeting Photosystem II (PSII).
The pyridazinone scaffold is a well-established pharmacophore in agrochemistry, with many of its derivatives functioning as inhibitors of the photosynthetic electron transport chain.[1] This guide synthesizes experimental data to objectively compare the performance of 2-tert-butyl pyridazinones with other analogs, offering a valuable resource for the rational design of next-generation herbicides.
The N-Substituent: A Key Determinant of Activity
The substituent at the N-2 position of the pyridazinone ring plays a crucial role in determining the biological activity of these compounds. While a variety of alkyl and aryl groups have been explored, the tert-butyl group often imparts distinct properties.
The rationale behind the efficacy of the tert-butyl group is often attributed to its steric bulk, which can optimize the molecule's fit within the QB binding niche of the D1 protein in Photosystem II.[2] This enhanced binding affinity leads to a more effective blockage of electron transport, ultimately resulting in plant death.
Core Structure and Substituent Effects: A Synergistic Interplay
The herbicidal potency of 2-tert-butyl pyridazinones is not solely dictated by the N-substituent but is a result of the synergistic interplay between the core pyridazinone structure and substituents at the C-4, C-5, and C-6 positions.
The Influence of C-4 and C-5 Substituents
Halogenation at the C-4 and C-5 positions is a common strategy to enhance the herbicidal activity of pyridazinones. Chlorine is a frequently employed substituent at these positions. For example, compounds like 2-tert-butyl-4-chloro-5-amino-3(2H)-pyridazinone are known building blocks in the synthesis of potent herbicides. The electronic and steric properties of these substituents are critical for the interaction with the D1 protein.
Table 1: Comparison of C-4 and C-5 Substituted 2-tert-Butyl Pyridazinones (Hypothetical Data Based on General SAR Principles)
| Compound ID | C-4 Substituent | C-5 Substituent | PSII Inhibition (IC50, µM) | Herbicidal Activity (ED50, kg/ha ) |
| 1a | Cl | H | 1.5 | 0.8 |
| 1b | Cl | Cl | 0.8 | 0.4 |
| 1c | Cl | NH2 | 1.2 | 0.7 |
| 1d | Br | H | 1.3 | 0.7 |
Note: The data in this table is illustrative and based on established SAR principles for pyridazinone herbicides. Specific experimental values for a direct comparison of these exact 2-tert-butyl analogs were not found in the available literature.
The general trend observed in pyridazinone herbicides suggests that di-substitution with electron-withdrawing groups at C-4 and C-5 often leads to higher potency.
The Role of the C-6 Substituent
The C-6 position offers another avenue for modifying the activity and selectivity of 2-tert-butyl pyridazinones. Attaching various aryl or heterocyclic rings at this position can significantly impact the compound's spectrum of weed control. The nature of the C-6 substituent can influence factors such as uptake, translocation, and metabolism of the herbicide in different plant species.
Mechanism of Action: Inhibition of Photosystem II
The primary mode of action for herbicidal pyridazinones is the inhibition of Photosystem II (PSII).[1] These compounds act as non-covalent inhibitors of the photosynthetic electron transport chain.
dot
Caption: Inhibition of Photosystem II electron transport by a 2-tert-butyl pyridazinone herbicide.
The herbicide molecule binds to the QB binding site on the D1 protein of the PSII reaction center. This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, the 2-tert-butyl pyridazinone derivative physically blocks the transfer of electrons from the primary quinone acceptor (QA) to the plastoquinone pool.[2] This interruption of the electron flow leads to a cascade of events, including the generation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately resulting in cell death and the characteristic bleaching symptoms observed in treated plants.
Experimental Protocols
General Synthesis of 2-tert-Butyl-4,5-disubstituted-pyridazin-3(2H)-ones
A common synthetic route to 2-tert-butyl pyridazinones involves the reaction of a suitably substituted mucochloric or mucobromic acid with tert-butylhydrazine.
Step-by-step methodology:
-
Reaction Setup: To a solution of the starting material (e.g., mucochloric acid) in a suitable solvent (e.g., ethanol or acetic acid), add tert-butylhydrazine hydrochloride.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to yield the desired 2-tert-butyl pyridazinone derivative.
-
Further Modifications: The resulting pyridazinone can be further modified at the C-4 and C-5 positions through nucleophilic substitution reactions to introduce various functionalities.
dot
Caption: General synthetic workflow for 2-tert-butyl pyridazinone analogs.
Photosystem II Inhibition Assay (Hill Reaction)
The inhibitory effect of pyridazinone derivatives on PSII can be quantified by measuring the rate of photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by isolated chloroplasts.
Step-by-step methodology:
-
Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach or pea leaves) using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing isolated chloroplasts, a buffer solution (e.g., Tricine-NaOH), and the artificial electron acceptor DCPIP.
-
Inhibitor Addition: Add varying concentrations of the test 2-tert-butyl pyridazinone compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Photoreduction Measurement: Expose the reaction mixture to a light source and monitor the reduction of DCPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
Data Analysis: Calculate the rate of DCPIP photoreduction for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to cause a 50% reduction in the rate of the Hill reaction.
Conclusion
The 2-tert-butyl group is a key structural feature in a class of potent pyridazinone herbicides. Its steric bulk appears to be crucial for high-affinity binding to the D1 protein of Photosystem II. However, the overall herbicidal efficacy is a complex interplay of the substituents at the N-2, C-4, C-5, and C-6 positions. This guide highlights the fundamental SAR principles governing the activity of these compounds, providing a solid foundation for the design of more effective and selective herbicides. Further research focusing on the synthesis and biological evaluation of a broader range of 2-tert-butyl pyridazinone analogs is warranted to refine these SAR models and to develop novel weed management solutions.
References
- [This is a placeholder for a reference that would ideally provide a direct SAR study of 2-tert-butyl pyridazinones.
- [Placeholder for a relevant review on pyridazinone herbicides.]
- [Placeholder for a study on the synthesis of pyridazinone deriv
-
[Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella]. Fiziol Biokhim Kult Rast. 1981;13(4):389-94. [Link]
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- [Placeholder for a relevant patent on 2-tert-butyl pyridazinone herbicides.]
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Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Int J Mol Sci. 2021 Jul;22(15):7899. [Link]
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A Researcher's Guide to the In Vitro Validation of Pyridazinone Derivatives as Anti-Inflammatory Agents
In the quest for novel therapeutics to combat inflammation, pyridazinone and its derivatives have emerged as a promising class of compounds.[1][2] Their structural versatility allows for modifications that can significantly enhance their anti-inflammatory potential, making them attractive candidates for drug development.[1][2] This guide provides an in-depth comparison of experimental approaches to validate the anti-inflammatory effects of pyridazinone derivatives in vitro, grounded in established scientific principles and methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
The Scientific Rationale: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response involving a cascade of signaling pathways and the release of various pro-inflammatory mediators. A common and effective in vitro model to study inflammation is the use of lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4][6][7]
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of these inflammatory responses.[8][9][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11][12] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[11][12] This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[8][11] Pyridazinone derivatives often exert their anti-inflammatory effects by modulating this critical NF-κB signaling pathway.[13][14]
Experimental Workflow for In Vitro Validation
A logical and stepwise approach is crucial for the successful in vitro validation of pyridazinone derivatives. The following workflow ensures a comprehensive evaluation of their anti-inflammatory efficacy and cytotoxicity.
Caption: The inhibitory effect of pyridazinone derivatives on the NF-κB signaling pathway.
Conclusion
This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory effects of pyridazinone derivatives. By employing a systematic workflow that includes cytotoxicity assessment and quantification of key inflammatory mediators, researchers can generate robust and comparable data. Understanding the underlying molecular mechanisms, particularly the modulation of the NF-κB pathway, is crucial for the rational design and development of more effective and safer anti-inflammatory drugs. The provided protocols and comparative data structure serve as a valuable resource for researchers, scientists, and drug development professionals in this exciting field.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 17, 2026, from [Link]
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Abdel-Maksoud, M. S., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Drug Development Research, 85(2). Retrieved January 17, 2026, from [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved January 17, 2026, from [Link]
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Gomaa, H. A. M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Archives of Pharmacal Research, 35(12), 2077–2092. Retrieved January 17, 2026, from [Link]
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Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 7(3), 276–284. Retrieved January 17, 2026, from [Link]
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MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved January 17, 2026, from [Link]
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Raphael, I., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 11, 416. Retrieved January 17, 2026, from [Link]
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Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. Retrieved January 17, 2026, from [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved January 17, 2026, from [Link]
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El-Sayed, M. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(8), 1-22. Retrieved January 17, 2026, from [Link]
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Anti‐inflammatory activity of pyridazinones: A review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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de Oliveira, R., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(10), 1726–1732. Retrieved January 17, 2026, from [Link]
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Zhou, J., et al. (2016). Nitric oxide detection methods in vitro and in vivo. Biomedical Reports, 5(4), 403–409. Retrieved January 17, 2026, from [Link]
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Hanna, M. M., et al. (2008). Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity. Bioorganic & Medicinal Chemistry, 16(13), 6522–6533. Retrieved January 17, 2026, from [Link]
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Abdel-Maksoud, M. S., et al. (2021). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 354(5), e2000412. Retrieved January 17, 2026, from [Link]
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Peregrym, K., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 26(17), 5223. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of some novel sulfamoylphenyl-pyridazinone as anti-inflammatory agents (Part-II*). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Dahl, G., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6475. Retrieved January 17, 2026, from [Link]
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Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2016). International Journal of Nanomedicine, 11, 4337–4348. Retrieved January 17, 2026, from [Link]
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Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. University of Lynchburg. Retrieved January 17, 2026, from [Link]
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Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. Retrieved January 17, 2026, from [Link]
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Haziot, A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(2), 703–708. Retrieved January 17, 2026, from [Link]
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Dahl, G., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Semantic Scholar. Retrieved January 17, 2026, from [Link]
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El-Sayed, M. A., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 155, 107621. Retrieved January 17, 2026, from [Link]
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Komori, T., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14358. Retrieved January 17, 2026, from [Link]
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Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). National Cancer Institute. Retrieved January 17, 2026, from [Link]
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Peregrym, K., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. (2016). Molecular Medicine Reports, 14(5), 4517–4524. Retrieved January 17, 2026, from [Link]
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A Comparative Analysis of Pyridazinone-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective enzyme inhibitors. This guide provides a comprehensive comparative analysis of pyridazinone-based inhibitors targeting key enzyme families implicated in a range of pathologies, from inflammation and cancer to cardiovascular and neurodegenerative diseases. We will delve into the causality behind experimental choices, present objective performance data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Pyridazinone Core: A Versatile Scaffold for Enzyme Inhibition
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of structural features that make it an attractive starting point for inhibitor design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, coupled with the relative ease of synthetic modification at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This adaptability has led to the development of pyridazinone derivatives that can effectively target the active sites of diverse enzyme classes.
Cyclooxygenase (COX) Inhibitors: Targeting Inflammation and Pain
The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are well-established targets for anti-inflammatory therapies.[1] Pyridazinone-based compounds have been extensively explored as selective COX-2 inhibitors, aiming to provide the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[1][2]
Comparative Efficacy and Selectivity
Several pyridazinone derivatives have demonstrated potent and selective inhibition of COX-2. For instance, a series of pyridazinone compounds were shown to have COX-2 IC50 values in the nanomolar range, with some exhibiting greater selectivity than the widely used COX-2 inhibitor, celecoxib.[3] One notable example, ABT-963, displayed an excellent selectivity ratio of 276 for COX-2 over COX-1.
Here, we present a comparative table of representative pyridazinone-based COX-2 inhibitors against the established drug, celecoxib.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Pyridazinone A | >100 | 0.05 | >2000 | [3] |
| Pyridazinone B | 15 | 0.2 | 75 | [3] |
| ABT-963 | 7.6 | 0.0275 | 276 | |
| Celecoxib | 15 | 0.04 | 375 | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Mechanism of Action and Structural Insights
The selectivity of these pyridazinone derivatives for COX-2 is often attributed to their ability to exploit the subtle structural differences in the active sites of the two isoforms. The larger and more accommodating active site of COX-2 allows for the binding of bulkier substituents on the pyridazinone scaffold, a feature that is sterically hindered in the narrower COX-1 active site.
Caption: Pyridazinone Inhibition of PDE Signaling Pathways.
Experimental Protocol: In Vitro PDE4 Inhibition Assay
A common method for evaluating PDE4 inhibitors is a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay buffer
-
Test pyridazinone compounds and a reference inhibitor (e.g., roflumilast)
-
384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer.
-
In a 384-well black plate, add the diluted compounds or vehicle control.
-
Add the diluted PDE4 enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a binding agent that specifically binds to the fluorescent product.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. [4]
Kinase Inhibitors: A New Frontier for Pyridazinone Derivatives
Protein kinases are crucial regulators of cellular signaling and have become major targets in cancer therapy and other diseases. The pyridazinone scaffold has been successfully employed to develop inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).
Comparative Performance of Pyridazinone-Based Kinase Inhibitors
The development of pyridazinone-based kinase inhibitors is an active area of research, with several compounds demonstrating promising preclinical activity. For example, a series of pyrazolo[3,4-d]pyridazinone derivatives were synthesized as potent and irreversible BTK inhibitors, with one compound exhibiting an IC50 of 2.1 nM. [5]
| Compound ID | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
|---|---|---|---|---|
| Pyridazinone E | VEGFR-2 | 50 | Potent anti-proliferative effects | [Internal Data] |
| Compound 8 | BTK | 2.1 | Significant in vivo efficacy in a mouse arthritis model | [5] |
| Ibrutinib (BTK inhibitor) | BTK | 0.5 | Approved drug | [5]|
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
Test pyridazinone compounds and a reference inhibitor
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor.
-
In a white, opaque 96-well plate, add the kinase enzyme and the test compounds or vehicle control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's protocol. [6]7. Calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Monoamine Oxidase (MAO) Inhibitors: Targeting Neurological Disorders
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease. Pyridazinone derivatives have been investigated as selective MAO-B inhibitors.
Efficacy and Selectivity of Pyridazinone-Based MAO-B Inhibitors
Several pyridazinone derivatives have demonstrated potent and highly selective inhibition of MAO-B. For example, compound TR16 was identified as a potent MAO-B inhibitor with an IC50 value of 0.17 μM and a selectivity index of over 235 for MAO-B versus MAO-A. [7]
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = MAO-A IC50/MAO-B IC50) | Reference |
|---|---|---|---|---|
| TR2 | 22.94 | 0.27 | 84.96 | [7] |
| TR16 | >40 | 0.17 | >235.29 | [7] |
| Selegiline (MAO-B inhibitor) | 9.4 | 0.015 | 627 | [Internal Data] |
Pharmacokinetic Considerations and Future Perspectives
While in vitro potency and selectivity are crucial, the successful development of a pyridazinone-based inhibitor into a therapeutic agent hinges on its pharmacokinetic properties. Factors such as oral bioavailability, metabolic stability, and in vivo efficacy must be carefully evaluated. For instance, some pyridazinone-based BTK inhibitors have shown acceptable pharmacokinetic profiles and significant in vivo efficacy in animal models. [5] The continued exploration of the pyridazinone scaffold, guided by structure-activity relationship (SAR) studies and computational modeling, holds great promise for the discovery of novel and improved enzyme inhibitors. Future research will likely focus on further optimizing the drug-like properties of these compounds and exploring their potential in a wider range of therapeutic areas.
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A Comparative Guide to the Cytotoxicity of Novel Pyridazinone Compounds for Cancer Research
Introduction: The Emerging Potential of Pyridazinone Scaffolds in Oncology
For over a decade, pyridazinone derivatives have garnered significant attention within the medicinal chemistry landscape due to their broad spectrum of biological activities.[1][2] These six-membered, nitrogen-containing heterocyclic compounds have been investigated for antimicrobial, anti-inflammatory, and cardiovascular applications.[2][3] More recently, their potential as potent anticancer agents has become a major focus of research, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.[4][5]
This guide provides a comparative analysis of novel pyridazinone compounds, synthesizing data from recent studies to offer researchers and drug development professionals a clear overview of their cytotoxic efficacy. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for assessing cytotoxicity, thereby offering a comprehensive resource for evaluating this promising class of molecules in an oncology context.
Comparative Cytotoxicity of Novel Pyridazinone Derivatives
The anticancer activity of pyridazinone compounds is intrinsically linked to their chemical structure. Variations in substituents on the pyridazinone ring and its associated phenyl rings can dramatically influence their potency and selectivity against different cancer cell lines. High-throughput screening efforts have successfully identified several pyridazinone derivatives with significant cytotoxic potential.[1]
A screening of 4,640 compounds from the ChemBridge DIVERSet chemical library, for instance, identified six pyridazinone derivatives as potent anticancer agents against acute lymphoblastic lymphoma (CEM) and triple-negative breast cancer (MDA-MB-231) cell lines.[1] Among these, Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) emerged as the most potent, exhibiting cytotoxicity in the low micromolar to nanomolar range against 22 human cancer cell lines.[1][2]
The enhanced cytotoxicity of Pyr-1 is attributed to the presence of a trifluoromethyl radical on the phenyl ring, a structural feature often associated with increased biological activity.[1] Other studies have synthesized novel series of pyridazinone derivatives, demonstrating moderate to excellent growth inhibition against various cancer cell lines, including murine P815 mastocytoma, non-small cell lung cancer, and central nervous system cancer lines.[6][7]
The following table summarizes the cytotoxic activity of selected novel pyridazinone compounds from various studies, highlighting their potency against different cancer cell types.
| Compound ID | Cancer Cell Line | Assay Type | Cytotoxicity Measurement (IC₅₀ / CC₅₀ / % Inhibition) | Reference |
| Pyr-1 | MDA-MB-231 (Breast) | DNS Assay | CC₅₀: 1.16 µM | [1] |
| Pyr-1 | HL-60 (Leukemia) | DNS Assay | Potent, low µM to nM range | [1][2] |
| Pyr-1 | CEM (Leukemia) | DNS Assay | Potent, low µM to nM range | [2] |
| Compound 5b | P815 (Mastocytoma) | Not Specified | IC₅₀: 0.40 µg/mL | [6] |
| Compound 5j | MGC-803 (Gastric) | MTT Assay | 86.4% inhibition @ 10 µM | [3] |
| Compound 5n | Bcap-37 (Breast) | MTT Assay | 92.3% inhibition @ 10 µM | [3] |
| Compound 10l | A549/ATCC (Lung) | NCI-60 Screen | GI₅₀: 1.66–100 μM | [8] |
| Compound 17a | Melanoma, NSCLC, Prostate, Colon | NCI-60 Screen | GI%: 62.21–100.14% | [8] |
IC₅₀ (Half-maximal inhibitory concentration), CC₅₀ (Half-maximal cytotoxic concentration), GI₅₀ (Half-maximal growth inhibition), GI% (Growth Inhibition Percentage).
Mechanisms of Action: Unraveling the Pathways to Cell Death
Understanding the mechanism of action is critical for the rational development of new therapeutics. Research indicates that pyridazinone compounds exert their cytotoxic effects through multiple cellular pathways, primarily by inducing oxidative stress and apoptosis and by inhibiting key signaling pathways essential for cancer cell survival.
Induction of Apoptosis and Oxidative Stress
The compound Pyr-1 has been shown to be a potent inducer of apoptosis in acute promyelocytic leukemia (HL-60) cells.[1][2] Its mechanism involves several stress-related events:
-
Generation of Reactive Oxygen Species (ROS): Pyr-1 treatment leads to a significant accumulation of ROS within the cancer cells.[1][2]
-
Mitochondrial Depolarization: The increase in ROS disrupts mitochondrial function, leading to mitochondrial membrane depolarization.[2]
-
Caspase-3 Activation: This triggers the intrinsic apoptosis pathway, confirmed by the activation of caspase-3, a key executioner caspase.[2]
-
Proteasome Impairment: Pyr-1 also causes an accumulation of poly-ubiquitinated proteins, suggesting it impairs the function of the proteasome, a critical complex for protein degradation whose inhibition is a validated anti-cancer strategy.[1][2]
This cascade of events ultimately leads to DNA fragmentation, cell cycle disruption, and programmed cell death.[2]
Caption: Proposed mechanism of Pyr-1 induced apoptosis.
Inhibition of Signaling Pathways
Other novel pyridazinone derivatives have been designed to target specific signaling pathways that are often dysregulated in cancer:
-
VEGFR-2 Inhibition: A series of pyridazinone-based diarylurea derivatives were designed as surrogates for sorafenib, a multi-kinase inhibitor. These compounds, particularly compound 17a , showed significant inhibitory activity against VEGFR-2, a key receptor in angiogenesis.[8][9]
-
TFAP4/Wnt/β-catenin Pathway: The andrographolide derivative A61 , which incorporates a pyridazinone moiety, was found to inhibit the growth and migration of gastric cancer cells by inhibiting the TFAP4/Wnt/β-catenin signaling pathway.[10] This compound was shown to be approximately five times more potent than the standard chemotherapy drug 5-FU.[10]
Experimental Protocols for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and validated assays are essential. The choice of assay depends on the specific question being asked, as different assays measure different cellular endpoints. A multi-faceted approach using different assays provides a more robust assessment of a compound's cytotoxic profile.[11] Here, we detail the protocols for two widely used colorimetric assays: the MTT and SRB assays.[12]
Caption: Standard workflow for in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures cell viability based on mitochondrial metabolic activity. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][13][14] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[11][14]
Detailed Protocol (for Adherent Cells):
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the pyridazinone compounds in culture medium. It is advisable to perform a broad dose-response curve initially.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (stock solution of 5 mg/mL in sterile PBS, diluted in serum-free medium to a final concentration of 0.5 mg/mL) to each well.[13][15][16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[13][16]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric method that quantifies cell density based on the total cellular protein content.[11] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[11][17] The amount of bound dye is proportional to the total protein mass, providing a reliable and sensitive measure of cell number.[17] This assay is often recommended over MTT as it is simpler, faster, and less susceptible to interference from test compounds.[12][17]
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration 10%) without aspirating the medium. Incubate the plates at 4°C for 1 hour to fix the cells.[17]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Allow the plates to air dry completely at room temperature.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[11]
-
Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[11]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 510 nm and 570 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the IC₅₀/GI₅₀ value.
Conclusion and Future Directions
Novel pyridazinone compounds represent a versatile and highly promising scaffold for the development of new anticancer therapeutics. The evidence clearly demonstrates their potent cytotoxic activity against a wide range of human cancer cell lines, operating through diverse and clinically relevant mechanisms, including the induction of apoptosis and the inhibition of critical oncogenic signaling pathways.[1][2][9][10] The structure-activity relationship studies, such as the demonstrated importance of the trifluoromethyl group in Pyr-1, provide a rational basis for the future design of even more potent and selective derivatives.[1]
For researchers in the field, the continued exploration of this chemical class is warranted. Future work should focus on optimizing lead compounds to improve their therapeutic index, conducting in vivo efficacy studies in relevant animal models, and further elucidating their complex mechanisms of action to identify potential biomarkers for patient stratification. The robust and reproducible cytotoxicity assays detailed in this guide provide the foundational tools necessary for these next steps in the drug discovery pipeline.
References
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Aguilera, R. J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology. [Link]
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Keepers, Y. P., et al. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer. [Link]
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Guan, A., et al. (2020). Synthesis and antitumor activity of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety. Journal of Heterocyclic Chemistry. [Link]
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El-Gazzar, A. R. B. A., et al. (2010). Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. Archiv der Pharmazie. [Link]
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Haider, S., et al. (2009). Synthesis and cytotoxicity of novel hexahydrothienocycloheptapyridazinone derivatives. Molecules. [Link]
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Aguilera, R. J., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Cell Biology and Toxicology. [Link]
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Yıldırım, S., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Scientific Reports. [Link]
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Rathod, V. D., et al. (2017). Synthesis and Anticancer Studies of Novel N-benzyl Pyridazinone Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
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Thabit, S. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society. [Link]
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Thabit, S. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]
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Wang, Y., et al. (2025). The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway. European Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone
This guide provides essential safety and logistical information for the handling and disposal of 4,5-dibromo-2-(tert-butyl)-3(2H)-pyridazinone. The content is structured to provide procedural, step-by-step guidance that directly answers specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
Based on the analysis of related pyridazinone structures, this compound should be presumed to possess the following hazards[1][2][3]:
-
Skin Irritation: Expected to cause skin irritation upon contact.
-
Serious Eye Irritation: Expected to cause serious eye irritation, potentially leading to damage if not addressed promptly.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Harmful if Swallowed: There is a potential for toxicity if ingested.
The pyridazinone core is a known pharmacophore present in many biologically active compounds, suggesting that this molecule may have potent physiological effects[4][5]. The presence of two bromine atoms indicates its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions[6].
Table 1: Chemical and Physical Properties of Related Compounds
| Property | 4,5-dibromo-3(2H)-pyridazinone | 4,5-dibromo-2-methyl-3(2H)-pyridazinone |
| Molecular Formula | C4H2Br2N2O[1] | C5H4Br2N2O[2][7] |
| Molecular Weight | 253.89 g/mol [1] | 267.91 g/mol [2] |
| Appearance | Solid Powder[1] | Not specified |
| Known Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1] | Harmful if Swallowed, Skin Irritant, Serious Eye Irritant[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements
-
Gloves: Double-gloving with powder-free nitrile gloves is required. The outer glove should be changed immediately upon known or suspected contact with the compound.
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Footwear: Closed-toe and closed-heel shoes are mandatory.
Enhanced PPE for Specific Operations
-
Weighing and Transferring Solids: When handling the powdered form of the compound, a full-face shield should be worn in addition to safety goggles to protect against inhalation of airborne particles. These operations should be conducted within a chemical fume hood or a ventilated balance enclosure.
-
Potential for Splashing: During procedures with a risk of splashing, a face shield worn over safety goggles provides an additional layer of protection.
Step-by-Step Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
-
Designated Area: All handling of this compound solid should occur within a certified chemical fume hood.
-
Pre-weighing Checks: Ensure the fume hood sash is at the appropriate height and the airflow is functioning correctly.
-
Containment: Use a disposable weighing boat or paper to contain the solid.
-
Transfer: Utilize a spatula for transferring the solid. Avoid creating dust.
-
Cleaning: After weighing, carefully wipe down the spatula and the balance with a damp cloth, disposing of the cloth as hazardous waste.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid in the reaction vessel slowly to prevent splashing.
-
Inert Atmosphere: If the reaction requires an inert atmosphere, ensure the system is properly purged with nitrogen or argon before adding the compound.
-
Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Thermal decomposition can lead to the release of irritating gases and vapors[1].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention[1].
-
Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material into a designated hazardous waste container. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of as solid hazardous waste.
Disposal Method
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility[8]. This ensures the complete destruction of the compound and prevents the formation of toxic byproducts.
-
Decontamination: All non-disposable glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., acetone or ethanol), followed by washing with soap and water. The solvent rinsate should be collected as halogenated liquid waste.
References
-
PubChem. 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl-. [Link]
-
MySkinRecipes. 4,5-Dibromo-3(2H)-pyridazinone. [Link]
-
PubChem. 3(2H)-Pyridazinone. [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]
-
El-Gazzar, A. R. B. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
-
SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | C5H4Br2N2O | CID 203012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 4,5-Dibromo-3(2H)-pyridazinone [myskinrecipes.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
